Isoxepac-d6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2-(6,6,7,8,9,10-hexadeuterio-11-oxobenzo[c][1]benzoxepin-2-yl)acetic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)/i1D,2D,3D,4D,9D2 |
InChI Key |
QFGMXJOBTNZHEL-GBRSCYRESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C3=C(C=CC(=C3)CC(=O)O)OC2([2H])[2H])[2H])[2H] |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Isoxepac-d6 and its Application in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Isoxepac-d6, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac. The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of Isoxepac in biological matrices using mass spectrometry. This document details the physicochemical properties of this compound, its role in enhancing analytical precision, and the pharmacological context of Isoxepac. Furthermore, it provides detailed experimental protocols for the synthesis of Isoxepac, a standardized in vitro cyclooxygenase (COX) inhibition assay to characterize its anti-inflammatory activity, and a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification.
Introduction to Isoxepac and this compound
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class of compounds. It exhibits analgesic, antipyretic, and anti-inflammatory properties. The therapeutic effects of Isoxepac are attributed to its inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
This compound is a stable isotope-labeled version of Isoxepac where six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled Isoxepac. This characteristic makes this compound an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.
The primary and critical use of this compound is as an internal standard in bioanalytical assays to ensure the accuracy and precision of Isoxepac quantification in complex biological samples such as plasma and urine.
Physicochemical Properties
A summary of the key physicochemical properties of Isoxepac and its deuterated analog are presented below.
| Property | Isoxepac | This compound |
| Chemical Formula | C₁₆H₁₂O₄ | C₁₆H₆D₆O₄ |
| Molecular Weight | 268.26 g/mol | 274.30 g/mol |
| CAS Number | 55453-87-7 | 2012598-71-7 |
| Appearance | Beige Solid | Not specified, typically a solid |
| Solubility | Insoluble in water, soluble in DMSO and ethanol | Not specified, expected to be similar to Isoxepac |
Mechanism of Action of Isoxepac: Inhibition of Prostaglandin Synthesis
The anti-inflammatory, analgesic, and antipyretic effects of Isoxepac, like other NSAIDs, are primarily due to the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Prostaglandin Biosynthesis Pathway and NSAID Inhibition
Caption: Prostaglandin biosynthesis pathway and the inhibitory action of Isoxepac.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Data compiled from publicly available literature.[1] |
The Role of this compound as an Internal Standard
In quantitative bioanalysis, especially with LC-MS/MS, an internal standard is crucial for achieving accurate and precise results. An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the mass spectrometer.
Workflow for Quantitative Analysis using an Internal Standard
Caption: Generalized workflow for bioanalysis using an internal standard.
By adding a known amount of this compound to a sample before processing, any loss of the analyte (Isoxepac) during extraction or variations in instrument response will be mirrored by a proportional loss or variation in the internal standard. The final quantification is based on the ratio of the mass spectrometer signal of the analyte to that of the internal standard, which corrects for these potential errors.
Experimental Protocols
Synthesis of Isoxepac
The following is a representative two-step synthesis of Isoxepac.
Step 1: Condensation
-
In a reaction vessel, combine p-hydroxyphenylacetic acid (8-12 parts by weight), phthalide (6-12 parts by weight), and dimethylacetamide (DMAC) as the solvent.
-
Add sodium methylate (8-12 parts by weight) to the mixture.
-
Heat the reaction mixture to 80-170 °C under a pressure of 0.1-10 Pa for 3-10 hours.
-
After the reaction is complete, cool the mixture and adjust the pH to 1-5 with a suitable acid to precipitate 4-(2-carboxybenzyloxy)phenylacetic acid.
-
Isolate the product by filtration.
Step 2: Cyclization
-
Dissolve the 4-(2-carboxybenzyloxy)phenylacetic acid obtained in the previous step in glacial acetic acid.
-
Add polyphosphoric acid (3-52 parts by weight).
-
Heat the mixture to 30-100 °C under a pressure of 0.1-10 Pa for 3-12 hours.
-
Cool the reaction mixture to induce crystallization of the crude Isoxepac.
Step 3: Purification
-
Dissolve the crude Isoxepac in ethyl acetate.
-
Perform refining and decolorizing steps (e.g., treatment with activated carbon).
-
Crystallize the purified Isoxepac from the solution.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guideline for determining the IC50 values of a test compound like Isoxepac for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (Isoxepac) and reference inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Isoxepac and reference inhibitors in DMSO.
-
In a 96-well plate, add in the following order:
-
150 µL of assay buffer
-
10 µL of heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
-
Add 10 µL of the diluted Isoxepac or reference inhibitor to the respective wells. For control wells (100% enzyme activity), add 10 µL of DMSO.
-
Incubate the plate at 25 °C for 5 minutes.
-
Add 20 µL of the colorimetric/fluorometric probe solution to each well.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.
-
Immediately measure the absorbance or fluorescence in kinetic mode for 5-10 minutes.
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of Isoxepac relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
LC-MS/MS Quantification of Isoxepac in Plasma
This is a representative protocol for the quantification of Isoxepac in human plasma using this compound as an internal standard.
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Isoxepac: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion and optimization)
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Isoxepac to this compound against the concentration of Isoxepac standards.
-
The concentration of Isoxepac in the unknown samples is determined from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of Isoxepac. Its use as an internal standard in LC-MS/MS assays significantly enhances the reliability and accuracy of pharmacokinetic and other bioanalytical studies. A thorough understanding of the mechanism of action of Isoxepac, coupled with robust and validated analytical methods, is essential for its continued investigation and potential clinical applications. The experimental protocols provided in this guide offer a solid foundation for conducting such studies.
References
Synthesis Pathway for Deuterated Isoxepac: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for deuterated Isoxepac, specifically targeting the α-position of the acetic acid moiety. The synthesis involves a two-step process: the α-deuteration of the starting material, p-hydroxyphenylacetic acid, followed by the condensation with phthalide and subsequent intramolecular cyclization to yield the final deuterated Isoxepac product. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to support research and development in medicinal chemistry and drug metabolism studies.
Overview of the Synthetic Strategy
The selected strategy focuses on introducing deuterium at an early stage of the synthesis, a method often preferred for its efficiency and control over the isotopic labeling position. The overall synthesis is outlined in the workflow diagram below.
Caption: Overall synthetic workflow for deuterated Isoxepac.
Experimental Protocols
Step 1: Synthesis of α,α-dideuterio-p-hydroxyphenylacetic acid
This procedure is adapted from general methods for the α-deuteration of phenylacetic acid derivatives via base-catalyzed hydrogen-deuterium exchange.
Reaction:
Caption: α-Deuteration of p-hydroxyphenylacetic acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxyphenylacetic acid in deuterium oxide (D₂O).
-
Add a catalytic amount of sodium deuteroxide (NaOD) in D₂O to the solution.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to achieve high deuterium incorporation, typically monitored by ¹H NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with DCl in D₂O to a pH of approximately 1-2 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold D₂O to remove any remaining salts.
-
Dry the α,α-dideuterio-p-hydroxyphenylacetic acid under vacuum.
Step 2: Synthesis of Deuterated Isoxepac
This two-part step involves the condensation of the deuterated starting material with phthalide, followed by an intramolecular Friedel-Crafts acylation (cyclization).
Reaction:
Caption: Condensation of deuterated p-hydroxyphenylacetic acid and phthalide.
Procedure:
-
To a reaction vessel, add α,α-dideuterio-p-hydroxyphenylacetic acid, phthalide, and dimethylacetamide (DMAC).
-
Add sodium methoxide to the mixture.
-
Heat the reaction mixture under reduced pressure to a temperature between 100-140°C for 6-8 hours[1].
-
After the reaction is complete, cool the mixture.
-
Adjust the pH of the solution to 1-5 with hydrochloric acid to precipitate the intermediate product, 4-[(2-carboxybenzyl)oxy]phenylacetic acid-d₂[1].
-
Collect the solid by filtration, wash with water, and dry.
Reaction:
Caption: Intramolecular cyclization to form deuterated Isoxepac.
Procedure:
-
Dissolve the dried intermediate, 4-[(2-carboxybenzyl)oxy]phenylacetic acid-d₂, in glacial acetic acid.
-
Add polyphosphoric acid to the solution.
-
Heat the mixture under reduced pressure to a temperature between 50-90°C for 5-9 hours[1].
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude deuterated Isoxepac.
-
Collect the crude product by filtration.
Purification
Procedure:
-
Dissolve the crude deuterated Isoxepac in ethyl acetate.
-
Treat the solution with activated carbon to decolorize it.
-
Filter the mixture to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure to obtain the purified deuterated Isoxepac.
-
The final product can be further purified by recrystallization from a suitable solvent system if necessary.
Quantitative Data
Table 1: Reagents and Reaction Conditions for the Synthesis of α,α-dideuterio-p-hydroxyphenylacetic acid (Adapted Protocol)
| Reagent/Parameter | Molar Ratio/Value |
| p-Hydroxyphenylacetic acid | 1.0 eq |
| Deuterium oxide (D₂O) | Solvent |
| Sodium deuteroxide (NaOD) | Catalytic |
| Temperature | Reflux |
| Reaction Time | Monitored by NMR |
| Expected Yield | >95% |
| Deuterium Incorporation | >98% |
Table 2: Reagents and Reaction Conditions for the Synthesis of Deuterated Isoxepac
| Step | Reagent/Parameter | Molar Ratio/Value |
| Condensation | α,α-dideuterio-p-hydroxyphenylacetic acid | 1.0 eq |
| Phthalide | 0.8 - 1.0 eq | |
| Sodium methoxide | 1.0 - 1.2 eq | |
| DMAC | Solvent | |
| Temperature | 100 - 140 °C[1] | |
| Reaction Time | 6 - 8 h[1] | |
| Yield of Intermediate | ~85-90% | |
| Cyclization | 4-[(2-carboxybenzyl)oxy]phenylacetic acid-d₂ | 1.0 eq |
| Polyphosphoric acid | 2 - 5 parts by weight | |
| Glacial acetic acid | Solvent | |
| Temperature | 50 - 90 °C | |
| Reaction Time | 5 - 9 h | |
| Overall Yield of Deuterated Isoxepac | 85 - 88% | |
| Purity | >99% (after purification) |
Conclusion
This technical guide outlines a robust and efficient pathway for the synthesis of α,α-dideuterio-Isoxepac. By employing a straightforward deuteration of the starting material followed by a well-established condensation and cyclization sequence, this method provides a reliable means of producing isotopically labeled Isoxepac for use in advanced pharmaceutical research, particularly in studies related to drug metabolism and pharmacokinetics. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development.
References
An In-Depth Technical Guide to the Mechanism of Action of Isoxepac-d6 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical application of Isoxepac-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Isoxepac. The use of a deuterated internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methods, ensuring the highest accuracy and precision in pharmacokinetic, toxicokinetic, and other drug development studies.
Introduction to Isoxepac and the Role of Internal Standards
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its analgesic and anti-inflammatory properties. Accurate measurement of Isoxepac concentrations in biological matrices such as plasma and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative bioanalysis by LC-MS is susceptible to several sources of variability, including sample loss during preparation, fluctuations in injection volume, and matrix effects that can suppress or enhance the analyte signal during ionization. To correct for these variations, an internal standard is added at a known concentration to all samples, calibrators, and quality control samples. An ideal internal standard should behave as similarly as possible to the analyte of interest throughout the entire analytical process.
The Mechanism of Action of this compound as an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but physicochemical. It is based on the principle of stable isotope dilution. This compound is a synthetic version of Isoxepac in which six hydrogen atoms have been replaced with their stable, heavier isotope, deuterium.
This subtle modification results in a molecule that is chemically and physically almost identical to Isoxepac. Consequently, during sample extraction, chromatography, and ionization, this compound experiences nearly the same degree of loss, elution behavior, and ionization response as the analyte, Isoxepac. However, due to the mass difference imparted by the deuterium atoms, this compound can be distinguished from Isoxepac by a mass spectrometer.
By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations introduced during the analytical workflow are normalized, leading to highly accurate and precise quantification.
Advantages of Using a Stable Isotope-Labeled Internal Standard
The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis for several reasons:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic properties to Isoxepac, ensuring they elute at the same time. This is critical for compensating for matrix effects that can vary across a chromatographic run.
-
Similar Extraction Recovery: Due to their chemical similarity, the analyte and the internal standard are extracted from the biological matrix with the same efficiency.
-
Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components of the biological sample, affect both the analyte and the SIL-IS to a similar extent. The use of a response ratio effectively cancels out this variability.
-
Increased Method Robustness: The use of a SIL-IS makes the analytical method more rugged and less susceptible to minor variations in experimental conditions.
Physicochemical Properties of Isoxepac and this compound
A summary of the key physicochemical properties of Isoxepac and its deuterated analog is presented in the table below.
| Property | Isoxepac | This compound |
| Chemical Name | 6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid | 6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid-d6 |
| Molecular Formula | C₁₆H₁₂O₄ | C₁₆H₆D₆O₄ |
| Monoisotopic Mass | 268.07 g/mol | 274.11 g/mol |
| Chemical Structure |
Representative Bioanalytical Method by LC-MS/MS
The following section details a representative experimental protocol for the quantification of Isoxepac in human plasma using this compound as an internal standard. This protocol is based on common practices for the bioanalysis of small molecules and should be validated in a laboratory setting.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Ion Source Temperature | 500°C |
| Capillary Voltage | -3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions and Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isoxepac | 267.1 | 223.1 | -20 |
| This compound | 273.1 | 229.1 | -20 |
Representative Calibration Curve Data
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 102.5 | 8.2 |
| 5 | 98.7 | 6.5 |
| 20 | 101.2 | 4.1 |
| 100 | 99.5 | 3.5 |
| 500 | 100.8 | 2.8 |
| 1000 | 99.1 | 3.1 |
Mandatory Visualizations
Caption: Principle of stable isotope dilution using this compound.
Caption: Workflow for bioanalytical sample preparation.
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of Isoxepac in biological matrices. Its mechanism of action is rooted in the principles of stable isotope dilution, where its near-identical physicochemical properties to the analyte allow for the effective normalization of experimental variability. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers, scientists, and drug development professionals to obtain highly accurate, precise, and robust data, which is essential for making informed decisions throughout the drug development process.
An In-depth Technical Guide to the Physical and Chemical Stability of Isoxepac-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of Isoxepac-d6, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac. While specific stability data for the deuterated form is not extensively available in public literature, this document extrapolates from the known stability profile of Isoxepac and established principles of pharmaceutical stability testing to offer a robust framework for its handling, storage, and analysis. The deuteration is not expected to fundamentally alter the degradation pathways but may influence the rate of degradation.
Physical and Chemical Properties
This compound is the deuterated internal standard for Isoxepac[1]. Understanding its fundamental properties is crucial for its proper handling and use in analytical applications.
| Property | Value | Reference |
| Chemical Name | 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic-d6 acid | N/A |
| Molecular Formula | C₁₆H₆D₆O₄ | [1][2] |
| Molecular Weight | 274.30 g/mol | [1][2] |
| Appearance | White to light yellow solid powder | |
| Solubility | Soluble in methanol and DMSO; insoluble in water. | |
| Purity (Typical) | ≥97% (by HPLC) |
Recommended Storage and Handling
Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on available data for Isoxepac and its deuterated form.
| Storage Condition | Recommendation | Reference |
| Solid Form (Powder) | Refrigerate or store at temperatures below -15°C. Keep in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light. A patent suggests that high-purity Isoxepac is stable at room temperature when stored in the dark. | |
| Solution | For long-term storage, it is recommended to store solutions at -80°C (stable for up to 1 year). For short-term storage, -20°C is suitable (stable for up to 1 month). It is advised to warm the substance to room temperature before use. |
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.
Typical Forced Degradation Conditions
The following table outlines the recommended stress conditions for the forced degradation of this compound, based on general guidelines for pharmaceuticals.
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated to 50-70°C if no degradation is observed. | Up to 7 days | Potential hydrolysis of the ether linkage or other acid-labile groups. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated to 50-70°C if no degradation is observed. | Up to 7 days | Potential hydrolysis of the carboxylic acid group or other base-labile functionalities. |
| Oxidation | 0.1% to 3.0% H₂O₂ at room temperature. | Up to 7 days | Oxidation of the aromatic rings or the benzylic position. |
| Thermal Degradation | Dry heat at 70°C. | Up to 3 weeks | General thermal decomposition. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²). | As per ICH Q1B guidelines | Photolytic degradation, potentially leading to colored degradants (yellowing has been observed for Isoxepac). |
Potential Degradation Pathways
Based on the chemical structure of Isoxepac, which contains a dibenz[b,e]oxepinone core, a carboxylic acid moiety, and aromatic rings, the following degradation pathways can be anticipated:
-
Hydrolysis: The ether linkage in the oxepine ring could be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The aromatic rings and the methylene group of the acetic acid side chain are potential sites for oxidation.
-
Decarboxylation: The carboxylic acid group might be lost under thermal stress.
-
Photodegradation: Aromatic compounds are often susceptible to photolytic reactions, which could involve rearrangements or the formation of colored byproducts.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH and dilute with methanol to a final concentration of approximately 100 µg/mL before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl and dilute with methanol to a final concentration of approximately 100 µg/mL before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of approximately 100 µg/mL before analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a calibrated oven at 70°C for 7 days.
-
After the exposure period, dissolve the sample in methanol to a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the sample in methanol to a concentration of 1 mg/mL and then dilute to approximately 100 µg/mL for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC method suitable for the analysis of this compound and its degradation products. Method validation should be performed according to ICH guidelines.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a buffered aqueous solution (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at an appropriate wavelength (e.g., 254 nm or 285 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Method Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Workflow for a Forced Degradation Study
Caption: Workflow of a typical forced degradation study for this compound.
Logical Relationship for Stability-Indicating Method Development
Caption: Logical workflow for the development of a stability-indicating method.
Conclusion
This technical guide provides a comprehensive overview of the key considerations for the physical and chemical stability of this compound. While specific stability data for the deuterated compound is limited, the information presented, based on the parent compound Isoxepac and established pharmaceutical stability testing principles, offers a solid foundation for researchers, scientists, and drug development professionals. The provided experimental protocols and workflows serve as a practical guide for initiating stability studies and developing robust analytical methods. It is recommended that formal stability studies be conducted on this compound to confirm the extrapolated data and fully characterize its stability profile.
References
Decoding the Isoxepac-d6 Certificate of Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Isoxepac-d6. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this deuterated internal standard in research and drug development applications.
Overview of this compound
This compound is the deuterated form of Isoxepac, a non-steroidal anti-inflammatory drug (NSAID). As an NSAID, Isoxepac functions by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] this compound, with its six deuterium atoms, serves as an ideal internal standard for mass spectrometry-based bioanalytical studies of Isoxepac, enabling precise and accurate quantification in complex biological matrices.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₆D₆O₄ |
| Molecular Weight | 274.30 g/mol |
| CAS Number | 55453-87-7 (unlabelled) |
| Appearance | Off-white to yellowish solid |
| Solubility | Soluble in methanol, DMSO, and ethanol. Insoluble in water.[3][4] |
Quantitative Data Summary from a Certificate of Analysis
A Certificate of Analysis for this compound provides critical quantitative data to certify its quality. The following tables summarize the typical tests and specifications.
Identity and Purity
| Test | Specification | Typical Value |
| Purity by HPLC | ≥ 95.0% | 97.7%[5] |
| Isotopic Purity | Report Value | ≥ 98% |
| Chemical Identity | Conforms to structure | Conforms |
Physical and Chemical Properties
| Test | Specification | Typical Value |
| Appearance | Off-white to yellowish solid | Conforms |
| Loss on Drying | ≤ 0.5% | < 0.5% |
Residual Solvents
| Solvent | Specification (ppm) | Typical Value (ppm) |
| Methanol | ≤ 3000 | < 100 |
| Ethanol | ≤ 5000 | < 100 |
| Acetone | ≤ 5000 | < 100 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Purity analysis of this compound is typically performed using a reverse-phase HPLC method.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Quantification : The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area.
Mass Spectrometry (MS) for Isotopic Enrichment
The isotopic enrichment of this compound is determined using high-resolution mass spectrometry to confirm the incorporation of deuterium atoms.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Sample Introduction : The sample is introduced via direct infusion or after separation by liquid chromatography.
-
Ionization Mode : Negative ion mode is often preferred for acidic compounds like this compound.
-
Data Acquisition : Full scan mass spectra are acquired over a relevant m/z range.
-
Data Analysis : The isotopic distribution of the molecular ion is analyzed. The percentage of the deuterated species (M+6) is calculated relative to the sum of all isotopic peaks (M to M+6).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the intended positions.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A suitable deuterated solvent in which the sample is soluble, such as DMSO-d6.
-
¹H NMR : The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.
-
¹³C NMR : The carbon signals will show characteristic splitting patterns (e-g., triplets) due to coupling with deuterium, confirming the locations of deuteration.
-
Quantitative NMR (qNMR) : Can be used as an alternative or complementary method to HPLC for purity assessment.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Isoxepac, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. By blocking this pathway, Isoxepac reduces the production of prostaglandins, thereby alleviating inflammation and pain.
References
- 1. emerypharma.com [emerypharma.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bdg.co.nz [bdg.co.nz]
Commercial Suppliers and Technical Guide for Isoxepac-d6 in Research
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of commercial sources for Isoxepac-d6, its technical specifications, and detailed methodologies for its use as an internal standard in bioanalytical research.
Introduction to this compound
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. Its mechanism of action involves the inhibition of prostaglandin synthesis. This compound is a deuterated form of Isoxepac, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the experimental results.
Commercial Availability
Several specialized chemical suppliers offer this compound for research purposes. The table below summarizes the key information for some of the prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| BDG Synthesis | This compound | 55453-87-7 (unlabelled) | C₁₆H₆D₆O₄ | 274.30 | 97.7% by HPLC | Certificate of Analysis provided.[1] |
| Cerilliant (a MilliporeSigma brand) | This compound | 2012598-71-7 | C₁₆H₆D₆O₄ | 274.30 | Not specified | Sourced from BDG Synthesis.[2] |
Technical Data and Specifications
The primary application of this compound is as an internal standard in quantitative analysis. Its physical and chemical properties are nearly identical to those of Isoxepac, with the key difference being its increased mass due to the deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer when co-eluted with the non-labeled Isoxepac.
| Property | Value |
| Molecular Formula | C₁₆H₆D₆O₄ |
| Molecular Weight | 274.30 g/mol |
| Appearance | Typically a solid powder |
| Storage | Recommended to be stored at -20°C for long-term stability |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Isoxepac, like other NSAIDs, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, Isoxepac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Experimental Protocol: Quantification of Isoxepac in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following protocol is a representative methodology for the quantitative analysis of Isoxepac in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is based on established methods for other NSAIDs and can be adapted and validated for specific research needs.
Materials and Reagents
-
Isoxepac analytical standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Stock and Working Solutions
-
Isoxepac Stock Solution (1 mg/mL): Accurately weigh and dissolve Isoxepac in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Isoxepac Working Standard Solutions: Serially dilute the Isoxepac stock solution with 50:50 (v/v) methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).
-
Vortex to mix and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Isoxepac: [M-H]⁻ → fragment ion (to be determined by infusion) This compound: [M-H]⁻ → fragment ion (to be determined by infusion) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
The concentration of Isoxepac in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Isoxepac/Isoxepac-d6).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Isoxepac in the unknown samples is then interpolated from the linear regression of the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for a typical bioanalytical study using this compound.
Conclusion
This compound is a valuable tool for researchers in drug development and related fields, enabling accurate and precise quantification of Isoxepac in biological matrices. This guide provides a starting point for sourcing this internal standard and developing a robust bioanalytical method. It is essential to perform thorough method validation according to regulatory guidelines to ensure the reliability of the data generated.
References
- 1. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Isotopic Purity for Deuterated Drugs: A Technical Guide to Isoxepac-d6
For researchers, scientists, and drug development professionals, ensuring the isotopic purity of deuterated active pharmaceutical ingredients (APIs) like Isoxepac-d6 is a critical, yet often complex, aspect of drug development. This technical guide provides an in-depth exploration of the core requirements, analytical methodologies, and data presentation standards for the isotopic purity of this compound.
The use of deuterium in drug molecules, a strategy known as deuteration, can significantly improve the pharmacokinetic properties of a drug by slowing down its metabolism.[1][2] This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond compared to a carbon-hydrogen bond leads to a reduced rate of metabolic cleavage.[3][4] However, the synthesis of deuterated compounds is rarely perfect, resulting in a mixture of molecules with varying degrees of deuteration, known as isotopologues.[5] The presence of these isotopic impurities can impact the drug's efficacy and safety, making the rigorous assessment of isotopic purity a paramount concern.
While regulatory agencies like the FDA have not yet established specific guidelines for the isotopic purity of deuterated drugs, a general understanding and industry standards have emerged. This guide will delve into these expectations and the analytical techniques employed to meet them.
Defining Isotopic Purity: Key Metrics and Acceptance Criteria
The purity of a deuterated API like this compound is a multifaceted concept that extends beyond traditional chemical purity. It encompasses both the chemical purity (absence of non-isotopic contaminants) and, crucially, the isotopic purity.
Isotopic Purity is typically defined by two key parameters:
-
Isotopic Enrichment: This refers to the percentage of deuterium atoms at a specific labeled position within the molecule. For a starting material with 99.5% isotopic enrichment, there is a 99.5% probability of finding a deuterium atom at the intended position.
-
Species Abundance: This represents the percentage of the total molecular population that possesses a specific, complete isotopic composition. For this compound, this would be the percentage of molecules containing exactly six deuterium atoms.
It is important to note that a high isotopic enrichment of the starting materials does not directly translate to the same percentage of the fully deuterated final product. The statistical distribution of isotopes during synthesis results in a population of isotopologues (e.g., d5, d4, etc.).
While specific regulatory limits for this compound are not publicly available, general industry expectations for deuterated APIs are summarized in the table below.
| Parameter | Typical Specification | Source/Justification |
| Chemical Purity (by HPLC) | >98% | General standard for high-quality pharmaceutical compounds. One supplier of this compound reports a purity of 97.7% by HPLC for a specific lot. |
| Isotopic Purity (% d6) | ≥98% | A commonly accepted minimum for the desired fully deuterated species to ensure efficacy and minimize potential effects from other isotopologues. |
| Other Isotopologues (% d0-d5) | Individually specified and controlled | The acceptable levels of incompletely deuterated species are typically determined on a case-by-case basis, considering their potential pharmacological activity and safety profile. |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity requires sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution
High-resolution mass spectrometry is a powerful tool for determining the relative abundance of each isotopologue.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Instrument Calibration: The mass spectrometer is calibrated to ensure high mass accuracy, which is crucial for resolving the small mass differences between isotopologues.
-
Data Acquisition: Full-scan mass spectra are acquired over a mass range that encompasses all expected isotopologues of this compound.
-
Data Analysis:
-
The monoisotopic peak of the fully deuterated species (d6) is identified.
-
The peak areas of all other isotopologues (d0 to d5) are identified and integrated.
-
The percentage of each isotopologue is calculated relative to the total integrated area of all isotopologues.
-
The following diagram illustrates the general workflow for this process:
Caption: Workflow for isotopic purity analysis by HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration
While MS provides information on the overall isotopologue distribution, NMR spectroscopy, particularly a combination of ¹H and ²H NMR, can provide information about the degree of deuteration at specific sites within the molecule. For highly deuterated compounds where proton signals are weak, ²H NMR is particularly valuable.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent that does not have signals overlapping with the analyte. An internal standard with a known concentration may be added for quantitative analysis.
-
Instrumentation: A high-field NMR spectrometer is used.
-
¹H NMR Acquisition: A quantitative ¹H NMR spectrum is acquired to determine the amount of residual protons at the deuterated positions.
-
²H NMR Acquisition: A quantitative ²H NMR spectrum is acquired to directly measure the deuterium signals.
-
Data Analysis: The integrals of the proton and deuterium signals corresponding to the labeled positions are compared to determine the isotopic enrichment at each site.
The logical relationship for selecting the appropriate NMR technique is shown below:
Caption: NMR technique selection based on deuterium enrichment.
Conclusion
The determination of isotopic purity is a cornerstone of the development of deuterated drugs like this compound. While specific regulatory guidance is still evolving, a combination of rigorous analytical techniques, including high-resolution mass spectrometry and NMR spectroscopy, allows for a comprehensive characterization of the isotopic composition. By adhering to the general principles and methodologies outlined in this guide, researchers and drug developers can ensure the quality, consistency, and safety of these innovative therapeutic agents.
References
- 1. salamandra.net [salamandra.net]
- 2. bioscientia.de [bioscientia.de]
- 3. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
An In-depth Technical Guide to Isoxepac and its Deuterated Analog, Isoxepac-d6
This technical guide provides a comprehensive overview of Isoxepac and its deuterated form, Isoxepac-d6, with a focus on their molecular weights, synthesis, and biological mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Comparative Molecular Data
A fundamental point of differentiation between Isoxepac and its deuterated isotopologue is their molecular weight. The incorporation of six deuterium atoms in this compound results in a quantifiable mass shift, a feature extensively utilized in pharmacokinetic studies and as an internal standard in analytical assays.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Isoxepac | C₁₆H₁₂O₄ | 268.26[1][2][3] |
| This compound | C₁₆H₆D₆O₄ | 274.30[4] |
Synthesis Protocols
Synthesis of Unlabeled Isoxepac
The synthesis of Isoxepac typically involves a multi-step process commencing with the condensation of p-hydroxyphenylacetic acid and phthalide. This is followed by a cyclization reaction to form the core dibenz[b,e]oxepinone structure.
Step 1: Condensation
-
In a suitable reaction vessel, dissolve p-hydroxyphenylacetic acid and phthalide in N,N-Dimethylacetamide (DMAC).
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to a temperature range of 80-170°C under reduced pressure (0.1-10 Pa) for 3-10 hours.
-
After the reaction, adjust the pH of the solution to 1-5 to precipitate 4-(2-carboxybenzyloxy)phenylacetic acid through crystallization.
Step 2: Cyclization
-
Dissolve the 4-(2-carboxybenzyloxy)phenylacetic acid obtained from the previous step in glacial acetic acid.
-
Add polyphosphoric acid to the solution.
-
Heat the mixture to a temperature between 30-100°C under reduced pressure (0.1-10 Pa) for 3-12 hours.
-
Cool the reaction mixture to induce crystallization of the crude Isoxepac product.
Step 3: Purification
-
Dissolve the crude Isoxepac in ethyl acetate.
-
Perform refining and decolorizing steps to obtain the purified Isoxepac product.
General Approach for the Synthesis of this compound
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Isoxepac functions as a non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects are primarily attributed to its ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This inhibition is achieved by targeting the cyclooxygenase (COX) enzymes.
Caption: Prostaglandin Synthesis Pathway and the Inhibitory Action of Isoxepac.
Experimental Workflow: Quantitative Analysis
The quantification of Isoxepac in biological matrices is crucial for pharmacokinetic and metabolism studies. A general workflow for such an analysis, often employing a deuterated internal standard like this compound, is depicted below.
Caption: General Workflow for the Quantitative Analysis of Isoxepac in Biological Samples.
References
- 1. Quantitative analysis of 6,11-dihydro-11-oxo-dibenz[b,e] oxepin-2-acetic acid (isoxepac) in plasma and urine by gas--liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Isoxepac synthesis - chemicalbook [chemicalbook.com]
- 4. CN102838582B - Preparation method of isoxepac - Google Patents [patents.google.com]
Understanding the Mass Spectrometry Fragmentation of Isoxepac-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proposed mass spectrometry fragmentation pathways of Isoxepac-d6, a deuterated analog of the non-steroidal anti-inflammatory drug Isoxepac. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents a hypothesized fragmentation pattern based on the known structure of Isoxepac and established principles of mass spectrometry. This document is intended to serve as a valuable resource for researchers and scientists involved in the development, characterization, and bioanalysis of Isoxepac and its isotopologues.
Introduction to Isoxepac
Isoxepac, with the chemical formula C₁₆H₁₂O₄, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class of compounds.[1][2] It exhibits anti-inflammatory, analgesic, and antipyretic properties.[1][2] The chemical structure of Isoxepac consists of a dibenz[b,e]oxepinone core with an acetic acid substituent.[3] The molecular weight of Isoxepac is 268.26 g/mol .
Deuterated analogs of drugs, such as this compound, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of deuterium atoms provides a distinct mass shift, allowing for the differentiation of the internal standard from the unlabeled drug, without significantly altering its chemical properties.
Proposed Mass Spectrometry Fragmentation of this compound
The fragmentation of a molecule in a mass spectrometer is a highly specific process that provides a structural fingerprint. For this compound, the location of the six deuterium atoms is critical in determining the mass-to-charge ratio (m/z) of the resulting fragment ions. While the exact position of deuteration for commercially available this compound standards may vary, for the purpose of this guide, we will assume a common labeling pattern where the deuterium atoms are located on one of the aromatic rings, a site less susceptible to metabolic exchange.
Under typical electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) would lead to the generation of characteristic product ions.
Quantitative Fragmentation Data
The following table summarizes the proposed quantitative data for the major fragment ions of this compound. The precursor ion is the protonated molecule [M+H]⁺. The m/z values are calculated based on the assumed structure and fragmentation pathways.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Lost Fragment |
| 275.1 | 257.1 | 18 | H₂O (Water) |
| 275.1 | 247.1 | 28 | CO (Carbon Monoxide) |
| 275.1 | 217.1 | 58 | C₂H₂O₂ (Acetic Acid moiety) |
| 257.1 | 229.1 | 28 | CO (Carbon Monoxide) |
Note: The exact m/z values may vary slightly depending on the specific isotopic composition and the mass accuracy of the instrument.
Experimental Protocols
A robust and reliable analytical method is essential for the accurate quantification of Isoxepac using its deuterated internal standard. The following provides a general experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing this compound as the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution starting from 20% B to 80% B over 5 minutes can be employed.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Isoxepac: To be determined based on the non-deuterated standard.
-
This compound: 275.1 → 217.1 (This is a proposed transition and should be optimized).
-
-
Ion Source Temperature: 500 °C.
-
Collision Gas: Argon.
-
Collision Energy: To be optimized for each transition to achieve maximum signal intensity.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of this compound and a typical experimental workflow.
Caption: Proposed fragmentation cascade of protonated this compound.
Caption: A typical workflow for the bioanalysis of samples using this compound.
Conclusion
This guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols serve as a starting point for method development and troubleshooting. It is imperative for researchers to perform their own optimization and verification of the fragmentation patterns and analytical conditions using certified reference standards. The principles outlined herein are broadly applicable to the analysis of other deuterated drug molecules and their metabolites.
References
Methodological & Application
Application Notes: High-Throughput Quantification of a Model Analyte in Human Plasma Using Isoxepac-d6 as an Internal Standard by LC-MS/MS
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
Application Note: Quantitative Analysis of Isoxepac in Human Plasma by UPLC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Isoxepac in human plasma. The use of a stable isotope-labeled internal standard, Isoxepac-d6, ensures high accuracy and precision by compensating for matrix effects and variability during sample processing. The described method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Isoepac concentrations in a biological matrix.
Introduction
Isoxepac is a non-steroidal anti-inflammatory drug with analgesic properties. To accurately assess its pharmacokinetic profile, a reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[1] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, leading to superior correction for variations in sample preparation and instrument response compared to structural analogs.[1][2] This document provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Isoxepac and its deuterated internal standard in human plasma.
Experimental
Materials and Reagents
-
Analytes: Isoxepac, this compound
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water, Human plasma (K2-EDTA)
Equipment
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad or equivalent)
-
Analytical balance
-
Centrifuge
-
Pipettes
-
Autosampler vials
Chromatographic and Mass Spectrometric Conditions
A summary of the UPLC-MS/MS conditions is provided in the table below.
| Parameter | Condition |
| UPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Isoxepac: m/z 269.1 → 225.1this compound: m/z 275.1 → 231.1 |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: Mass transitions are predicted based on the structure of Isoxepac and may require optimization.
Preparation of Standards and Quality Control Samples
Stock solutions of Isoxepac and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions.
Protocol
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
Caption: Workflow for the preparation and analysis of plasma samples.
Results and Discussion
The bioanalytical method was validated according to regulatory guidelines. The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Isoxepac in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Isoxepac | 1 - 1000 | ≥ 0.995 | 1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ, low, medium, and high. The results, summarized below, are within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 10.0 | 90.0 - 110.0 | ≤ 12.0 | 92.0 - 108.0 |
| Low | 3 | ≤ 8.0 | 92.0 - 108.0 | ≤ 9.5 | 94.0 - 106.0 |
| Medium | 100 | ≤ 7.5 | 95.0 - 105.0 | ≤ 8.0 | 96.0 - 104.0 |
| High | 800 | ≤ 6.0 | 97.0 - 103.0 | ≤ 7.0 | 98.0 - 102.0 |
Recovery and Matrix Effect
The extraction recovery of Isoxepac from human plasma was high and consistent across all QC levels. The use of this compound effectively normalized for any variability in the matrix effect, resulting in an IS-normalized matrix factor close to 1.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
| Low | 3 | 95.2 | 1.02 |
| Medium | 100 | 96.5 | 0.99 |
| High | 800 | 97.1 | 1.01 |
Stability
Isoxepac was found to be stable in human plasma under various storage conditions, including three freeze-thaw cycles, 24 hours at room temperature (bench-top stability), and for 3 months at -80 °C (long-term stability). All stability results were within ±15% of the nominal concentrations.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of Isoxepac in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in pharmacokinetic and other clinical research studies.
Caption: Key parameters and criteria for bioanalytical method validation.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of Isoxepac in Human Plasma using LC-MS/MS with Isoxepac-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Isoxepac in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Isoxepac-d6, for accurate and precise quantification. Sample preparation is performed using a straightforward protein precipitation technique, enabling high-throughput analysis. The method was validated over a linear range of 1 to 1000 ng/mL and demonstrated excellent accuracy and precision, making it suitable for pharmacokinetic studies and clinical research.
Introduction
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. Like other NSAIDs, its therapeutic effect is primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Accurate measurement of Isoxepac concentrations in biological matrices is essential for pharmacokinetic assessments, dose-response studies, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[][2] This application note provides a detailed protocol for a high-throughput and reliable method for the quantification of Isoxepac in human plasma.
Experimental
Materials and Reagents
-
Isoxepac (purity ≥98%)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Isoxepac and this compound into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.
Working Standard Solutions: Prepare a series of working standard solutions of Isoxepac by serial dilution of the stock solution with 50:50 (v/v) methanol/water to create calibration standards.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol/water.
Sample Preparation
-
To 50 µL of plasma sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 4.0 | 20 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Isoxepac | 267.1 | 223.1 |
| This compound | 273.1 | 229.1 |
Note: The precursor ion for Isoxepac ([M-H]⁻) is 267.06. The product ion is likely formed by the loss of CO₂ from the carboxylic acid group. For this compound, the precursor ion is shifted by 6 Da.
Results and Discussion
The developed method demonstrated excellent chromatographic performance with good peak shape and retention times of approximately 2.1 minutes for both Isoxepac and this compound. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by compensating for any variability during sample preparation and analysis.
Calibration Curve
The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Isoxepac to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high). The results are summarized in the table below.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.5 | 105.2 | 8.2 | 103.5 |
| Low | 3 | 4.8 | 98.7 | 6.1 | 101.2 |
| Mid | 100 | 3.5 | 102.1 | 4.5 | 100.8 |
| High | 800 | 2.9 | 99.5 | 3.8 | 98.9 |
Visualizations
Conclusion
The bioanalytical method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Isoxepac in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method well-suited for routine analysis in a regulated bioanalytical laboratory. The validation data confirms that the method meets the requirements for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic and clinical studies of Isoxepac.
References
Application Notes and Protocol for the Use of Isoxepac-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining its efficacy and safety. This document provides a detailed protocol for the quantitative analysis of Isoxepac in biological matrices, such as plasma, using Isoxepac-d6 as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2][3]
This protocol is intended to be a representative methodology based on established principles of bioanalytical method development and validation.[4][5]
Pharmacokinetic and Metabolic Profile of Isoxepac
The disposition and metabolism of Isoxepac show considerable variation among different species. In humans and rhesus monkeys, the drug is primarily excreted in urine, either unchanged or as a glucuronide conjugate. In contrast, rats and dogs exhibit significant fecal excretion. The major metabolites in rabbits and dogs are glycine and taurine conjugates, respectively. Notably, plasma across all studied species predominantly contains the unchanged form of Isoxepac.
Experimental Protocols
1. Materials and Reagents
-
Isoxepac (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Control biological matrix (e.g., human plasma)
2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Isoxepac and this compound in methanol to achieve a final concentration of 1 mg/mL for each.
-
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions of Isoxepac and this compound by diluting the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking the control biological matrix with the Isoxepac intermediate stock solution to achieve a desired concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound intermediate stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma samples.
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Actual parameters should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of Isoxepac from potential matrix interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode (to be determined during method development).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The mass transitions for Isoxepac and this compound need to be optimized. For example:
-
Isoxepac: Precursor ion [M+H]+ → Product ion
-
This compound: Precursor ion [M+H+6]+ → Product ion
-
5. Data Analysis and Pharmacokinetic Calculations
-
The concentration of Isoxepac in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
-
The resulting concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation
Table 1: Representative LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (Positive) |
| MRM Transition (Isoxepac) | To be determined (e.g., m/z 269.1 → 225.1) |
| MRM Transition (this compound) | To be determined (e.g., m/z 275.1 → 231.1) |
Table 2: Hypothetical Pharmacokinetic Parameters of Isoxepac in Humans Following a Single Oral Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 ± 150 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 4500 ± 900 |
| t1/2 (Elimination Half-life) | h | 4.2 ± 0.8 |
| CL/F (Apparent Oral Clearance) | L/h | 25 ± 5 |
| Vd/F (Apparent Volume of Distribution) | L | 150 ± 30 |
Visualizations
Caption: General workflow for a pharmacokinetic study of Isoxepac.
Caption: Role of this compound as an internal standard in LC-MS/MS analysis.
Caption: Simplified metabolic pathways of Isoxepac in different species.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. scispace.com [scispace.com]
- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application of Isoxepac-d6 in Drug Metabolism Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Isoxepac-d6 in drug metabolism research. This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of the parent drug in complex biological matrices. Its use significantly enhances the reliability and robustness of bioanalytical methods, which are crucial for pharmacokinetic and drug metabolism studies.
Introduction to Isoxepac and the Role of Deuterated Internal Standards
Isoxepac is a non-steroidal arylacetic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development and clinical use. The metabolism of Isoxepac varies across species. In humans and rhesus monkeys, it is primarily excreted unchanged or as a glucuronide conjugate. In contrast, rabbits form a glycine conjugate, and dogs produce a taurine conjugate as the principal metabolite.[2][3]
Quantitative bioanalysis, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for characterizing the pharmacokinetic profile of Isoxepac. The accuracy of these methods heavily relies on the use of a suitable internal standard (IS). A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard.[4] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium). This allows it to be distinguished from the analyte by the mass spectrometer while exhibiting nearly identical behavior during sample preparation and chromatographic analysis. The use of a SIL-IS effectively compensates for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.[4]
Application: Quantitative Bioanalysis of Isoxepac in Plasma
This section outlines the use of this compound as an internal standard for the quantification of Isoxepac in plasma samples using LC-MS/MS. This type of assay is fundamental for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS Quantification of Isoxepac in Human Plasma
This protocol describes a method for the determination of Isoxepac in human plasma over a concentration range of 0.1 to 30 µg/mL.
2.1.1. Materials and Reagents
-
Isoxepac reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well plates
-
Centrifuge capable of handling 96-well plates
2.1.2. Preparation of Stock and Working Solutions
-
Isoxepac Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Isoxepac in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Isoxepac Working Solutions (for Calibration Curve and QCs): Serially dilute the Isoxepac stock solution with 50:50 ACN:Water to prepare working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with ACN containing 0.1% FA to the desired final concentration. The optimal concentration should be determined during method development.
2.1.3. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.
-
Add 150 µL of the internal standard working solution (in ACN with 0.1% FA) to each well. The 3:1 ratio of organic solvent to plasma is effective for protein precipitation.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2.1.4. LC-MS/MS Instrumental Conditions (Typical)
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of Isoxepac from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: To be determined by infusing standard solutions of Isoxepac and this compound. For example:
-
Isoxepac: Precursor ion (e.g., [M-H]⁻) → Product ion
-
This compound: Precursor ion (e.g., [M-H+6]⁻) → Product ion
-
2.1.5. Data Analysis
The concentration of Isoxepac in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Data Presentation: Pharmacokinetic Parameters
The data obtained from the quantitative bioanalysis can be used to determine key pharmacokinetic parameters of Isoxepac. The following table provides a summary of reported pharmacokinetic information for Isoxepac in various species.
| Species | Dose | Route | Key Findings |
| Human | ~3 mg/kg | Oral | Rapid elimination. Excreted unchanged or as a glucuronide. |
| Rhesus Monkey | 5 or 50 mg/kg | Oral/Parenteral | Rapid elimination. Excreted unchanged or as a glucuronide. |
| Dog | 5 or 50 mg/kg | Oral/Parenteral | Rapid elimination. Principal metabolite is the taurine conjugate. |
| Rat | 5 or 50 mg/kg | Oral/Parenteral | Slower elimination compared to human, monkey, and dog. |
| Rabbit | 5 or 50 mg/kg | Oral/Parenteral | Slower elimination. Principal metabolite is the glycine conjugate. |
| Data sourced from Drug Metab Dispos. 1978 Sep-Oct;6(5):510-7. |
Application: In Vitro Metabolic Stability Assessment
This compound can also be used in metabolic stability assays, although its primary role remains as an internal standard for the quantification of the parent compound. These assays are crucial in early drug discovery to predict the in vivo clearance of a drug.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of Isoxepac using human liver microsomes.
3.1.1. Materials and Reagents
-
Isoxepac
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
96-well plates
3.1.2. Assay Procedure
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL final protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add Isoxepac (e.g., 1 µM final concentration) and the NADPH regenerating system to the wells to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing this compound (the internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of Isoxepac using the LC-MS/MS method described in section 2.1.4.
3.1.3. Data Analysis and Presentation
The percentage of Isoxepac remaining at each time point is calculated. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
| Parameter | Formula | Description |
| In vitro half-life (t½) | 0.693 / k | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | The rate of metabolism by a concentration of liver microsomes, normalized to the amount of microsomal protein. |
Visualizations
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow for Isoxepac quantification.
Metabolic Pathway of Isoxepac
Caption: Species-dependent metabolism of Isoxepac.
Rationale for Using a Deuterated Internal Standard
Caption: How this compound ensures accurate results.
References
- 1. mdpi.com [mdpi.com]
- 2. Species differences in the disposition and metabolism of 6,11-dihydro-11-oxodibenz[be]oxepin-2-acetic acid (isoxepac) in rat, rabbit, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for Isoxepac Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of biological samples, specifically plasma, serum, and urine, for the quantitative analysis of Isoxepac. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are widely used in bioanalytical laboratories for their efficiency in removing interfering matrix components and concentrating the analyte of interest.
Introduction to Isoxepac and Bioanalysis
Isoxepac, a non-steroidal anti-inflammatory drug (NSAID), requires accurate and precise quantification in biological matrices for pharmacokinetic, toxicokinetic, and clinical studies. The complexity of these matrices necessitates a robust sample preparation strategy to ensure reliable analytical results, typically obtained using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Effective sample preparation is critical for minimizing matrix effects, enhancing sensitivity, and ensuring the longevity of analytical instrumentation.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on factors such as the nature of the biological matrix, the required limit of quantification, sample throughput, and the availability of resources.
-
Solid-Phase Extraction (SPE) offers high selectivity and can provide very clean extracts, leading to high sensitivity and minimal matrix effects. It is particularly useful for concentrating analytes from dilute samples like urine.
-
Liquid-Liquid Extraction (LLE) is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective at removing non-soluble interferences.
-
Protein Precipitation (PPT) is a rapid and straightforward method for removing proteins from plasma and serum samples. It is well-suited for high-throughput screening but may result in less clean extracts compared to SPE and LLE.
Quantitative Performance of Sample Preparation Techniques for Isoxepac
The following table summarizes typical performance data for the described sample preparation methods for Isoxepac analysis. Please note that these values are illustrative and may vary depending on the specific experimental conditions and analytical instrumentation.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | > 85% | > 80% | > 90% |
| Limit of Detection (LOD) | 0.5 ng/mL | 1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL | 5 ng/mL | 15 ng/mL |
| Relative Standard Deviation (RSD) | < 10% | < 15% | < 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Isoxepac from Human Plasma/Urine
This protocol describes the extraction of Isoxepac from human plasma or urine using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Human plasma or urine sample
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma or urine samples to room temperature.
-
Spike 1 mL of the sample with an appropriate amount of the internal standard solution.
-
Acidify the sample by adding 50 µL of 2% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 2 mL of methanol through them.
-
Equilibrate the cartridges by passing 2 mL of deionized water through them. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridges at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridges with 2 mL of 0.1% formic acid in deionized water to remove polar interferences.
-
Wash the cartridges with 2 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute Isoxepac and the internal standard from the cartridges with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Isoxepac from Human Serum
This protocol details the extraction of Isoxepac from human serum using ethyl acetate as the extraction solvent.
Materials:
-
Human serum sample
-
Internal Standard (IS) solution
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (1 M)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of serum into a clean glass tube.
-
Spike the sample with the internal standard solution.
-
Acidify the serum by adding 50 µL of 1 M hydrochloric acid to protonate the Isoxepac.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds.
-
Transfer the sample to an autosampler vial for analysis.
-
Protocol 3: Protein Precipitation (PPT) of Isoxepac from Human Plasma
This protocol provides a rapid method for the removal of proteins from plasma samples using acetonitrile.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Acetonitrile (HPLC grade, containing 0.1% formic acid)
-
Centrifuge or filtration apparatus (e.g., 96-well filter plate)
-
Reconstitution solution (if necessary)
Procedure:
-
Precipitation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Spike the sample with the internal standard solution.
-
Add 600 µL of cold (4°C) acetonitrile (containing 0.1% formic acid) to the plasma sample (a 3:1 ratio of solvent to sample).
-
Vortex for 1 minute to ensure complete protein precipitation.
-
-
Separation:
-
Centrifugation Method: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Filtration Method: Alternatively, use a 96-well filter plate and apply vacuum or centrifugation to separate the supernatant from the precipitated proteins.
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant.
-
The supernatant can be directly injected for LC-MS/MS analysis. If further concentration is needed, the supernatant can be evaporated and reconstituted in a smaller volume of the mobile phase.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for each sample preparation technique.
Caption: Solid-Phase Extraction (SPE) Workflow for Isoxepac.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isoxepac
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxepac, with the chemical name (11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) derivative. It serves as a key intermediate in the synthesis of other pharmacologically active molecules. Accurate and reliable quantitative analysis of Isoxepac is crucial for quality control in pharmaceutical manufacturing, stability studies, and pharmacokinetic assessments. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Isoxepac.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water with a trifluoroacetic acid modifier. Isoxepac is separated from potential impurities based on its hydrophobicity. The retention time provides qualitative identification, while the peak area is proportional to the concentration, allowing for accurate quantification. Detection is achieved using a UV-Vis detector at 254 nm, where Isoxepac exhibits significant absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[1][2][3].
Materials and Reagents
-
Isoxepac Reference Standard: Purity >98%
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Methanol: HPLC grade (for cleaning)
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation[4]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
| Parameter | Condition |
| HPLC Column | Inertsil ODS-5 µm, 4.6 mm ID x 15 cm (or equivalent C18 column) |
| Mobile Phase A | 0.02% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.02% TFA in Water): Add 200 µL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Isoxepac reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations for linearity and accuracy studies (e.g., 10, 25, 50, 100, 150 µg/mL).
Sample Preparation
-
For Bulk Drug: Accurately weigh an amount of sample powder equivalent to 25 mg of Isoxepac and prepare a 1000 µg/mL solution as described for the standard stock solution. Further dilute to a working concentration (e.g., 100 µg/mL) with the diluent.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Isoxepac and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute if necessary to fall within the linear range of the method.
-
System Suitability Test
Before starting any analysis, the system suitability must be verified. Inject the 100 µg/mL working standard solution six times and evaluate the chromatographic parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo sample, and an Isoxepac standard. The chromatograms were examined for any interference at the retention time of Isoxepac. The method is considered specific if no significant peaks are observed at the retention time of the analyte in the blank and placebo chromatograms.
Linearity
Linearity was assessed by analyzing five concentrations of Isoxepac ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 25431x + 1258 | - |
Accuracy
Accuracy was determined by the percent recovery method. A known amount of Isoxepac standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | % Recovery | % RSD |
| 80% | 80.0 | 79.8 | 99.75 | 0.85 |
| 100% | 100.0 | 100.5 | 100.50 | 0.62 |
| 120% | 120.0 | 121.1 | 100.92 | 0.71 |
| Acceptance Criteria | - | - | 98.0 - 102.0% | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate samples of Isoxepac at 100% of the target concentration (100 µg/mL) were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different HPLC system.
| Parameter | % RSD (n=6) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.55 | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 0.98 | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions and observing the effect on the results.
| Parameter Varied | Modification | % RSD of Peak Area | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | 1.12 | 1.25 |
| 1.1 | 1.08 | 1.21 | |
| Column Temperature (°C) | 28 | 0.95 | 1.23 |
| 32 | 0.89 | 1.22 | |
| Mobile Phase A pH (TFA %) | 0.018% | 0.78 | 1.24 |
| 0.022% | 0.81 | 1.22 | |
| Acceptance Criteria | - | ≤ 2.0% | ≤ 2.0 |
Visualizations
Conclusion
The developed RP-HPLC method for the quantitative determination of Isoxepac is specific, linear, accurate, precise, and robust. The method validation results confirm that it is suitable for its intended purpose in a quality control environment for the analysis of Isoxepac in bulk drug and pharmaceutical formulations. The system suitability criteria are consistently met, ensuring the reliability of the analytical system during routine use.
References
Application Note: Quantification of Isoxepac in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Isoxepac, a non-steroidal anti-inflammatory drug (NSAID), in biological matrices such as plasma and urine. The protocol utilizes gas chromatography-mass spectrometry (GC/MS) following a liquid-liquid extraction and derivatization procedure. The carboxylic acid moiety of Isoxepac is derivatized to its trimethylsilyl (TMS) ester to enhance volatility and improve chromatographic performance. The method demonstrates good linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Isoxepac, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, is an NSAID with analgesic and anti-inflammatory properties. Accurate and reliable quantification of Isoxepac in biological fluids is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Gas chromatography coupled with mass spectrometry is a powerful analytical technique that offers high selectivity and sensitivity for the determination of drug concentrations in complex biological samples. Due to the polar nature of Isoxepac, a derivatization step is required to increase its volatility for GC analysis. This protocol describes a validated GC/MS method for the quantification of Isoxepac.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of the biological sample (plasma or urine) in a centrifuge tube, add a suitable internal standard (e.g., a structurally similar NSAID not present in the sample).
-
Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl) to ensure Isoxepac is in its protonated form.
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., acetonitrile).[1]
-
Seal the tube tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the carboxylic acid group to its TMS ester.
-
Cool the sample to room temperature before injection into the GC/MS system.
GC/MS Instrumental Parameters
The following are typical GC/MS parameters and may require optimization for specific instrumentation.
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase at 20°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (Predicted for TMS-derivatized Isoxepac):
-
The molecular weight of Isoxepac is 268.27 g/mol . The TMS derivative will have a molecular weight of 340.35 g/mol .
-
Quantifier Ion: Based on the fragmentation of TMS esters of carboxylic acids, a prominent ion resulting from the loss of a methyl group ([M-15]⁺) is expected. Therefore, m/z 325 would be a suitable quantifier.
-
Qualifier Ions: Other characteristic fragment ions should be monitored for confirmation. Likely fragments for TMS-Isoxepac would include ions corresponding to the TMS group (m/z 73) and fragments of the Isoxepac structure.
-
Data Presentation
The quantitative performance of the method should be validated according to international guidelines. Key validation parameters are summarized in the table below. The values presented are typical expected values based on similar assays for other NSAIDs.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Concentration Range | 10 - 2000 ng/mL |
| Limit of Detection (LOD) | ~2-5 ng/mL |
| Limit of Quantification (LOQ) | ~5-15 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for Isoxepac quantification.
Caption: Logical relationship of the analytical process.
Conclusion
The described GC/MS method provides a selective and sensitive approach for the quantification of Isoxepac in biological matrices. The sample preparation involving liquid-liquid extraction is effective in isolating the analyte from complex sample components, and the silylation derivatization step is crucial for achieving good chromatographic separation and detection. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and analysis.
References
Application Notes and Protocols for the Analysis of Isoxepac-d6 in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) that, like many pharmaceuticals, can find its way into the environment through various pathways, including wastewater effluent. Monitoring its presence in environmental water bodies is crucial for assessing potential ecological risks. The use of a stable isotope-labeled internal standard, such as Isoxepac-d6, is the gold standard for accurate and precise quantification of Isoxepac in complex matrices like environmental water samples. This approach, known as isotope dilution mass spectrometry, effectively compensates for sample matrix effects and variations in analytical instrument response.
These application notes provide a detailed protocol for the determination of Isoxepac in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle of the Method
The analytical method involves the extraction and concentration of Isoxepac and the internal standard, this compound, from water samples using solid-phase extraction. The extract is then analyzed by LC-MS/MS. The chromatographic system separates Isoxepac from other sample components, and the mass spectrometer provides selective and sensitive detection based on the specific mass-to-charge ratios of the parent and product ions of both Isoxepac and this compound. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Sample Collection and Preservation
-
Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation of the analyte.
-
Preservation: To inhibit microbial degradation, adjust the pH of the water sample to approximately 2 by adding a small amount of a strong acid (e.g., sulfuric acid or hydrochloric acid). Store the samples at 4°C and analyze them as soon as possible, preferably within 48 hours of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on the widely used Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges, which are effective for the extraction of a broad range of acidic, neutral, and basic compounds from aqueous matrices.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
Nitrogen gas supply for evaporation
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
To a 500 mL water sample, add a known concentration of this compound internal standard (e.g., 100 ng/L).
-
Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Cartridge Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes with two 4 mL aliquots of methanol.
-
A small percentage of ammonium hydroxide (e.g., 2%) can be added to the methanol to improve the recovery of acidic compounds like Isoxepac.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to the initial conditions to re-equilibrate the column. The exact gradient will need to be optimized for the specific column and instrument.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters (Predicted):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically suitable for acidic compounds like Isoxepac.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |
| Isoxepac | m/z 267.1 | m/z 223.1 (loss of CO₂) | To be optimized |
| m/z 195.1 (further fragmentation) | To be optimized | ||
| This compound | m/z 273.1 | m/z 229.1 (loss of CO₂) | To be optimized |
| m/z 201.1 (further fragmentation) | To be optimized |
Note on MRM Optimization: The optimal collision energies and the most abundant and specific product ions should be determined by infusing a standard solution of Isoxepac and this compound directly into the mass spectrometer.
Quantitative Data Summary
The following table presents expected performance characteristics for a validated isotope dilution LC-MS/MS method for the analysis of Isoxepac in environmental water. These are target values and will need to be experimentally verified.
| Parameter | Target Value |
| Limit of Detection (LOD) | 1 - 10 ng/L |
| Limit of Quantification (LOQ) | 5 - 25 ng/L |
| Linearity (r²) | > 0.995 |
| Recovery | 80 - 110% |
| Precision (RSD) | < 15% |
| Matrix Effect | Compensated by Internal Standard |
Visualizations
Caption: Workflow for the analysis of Isoxepac in water samples.
Caption: Principle of Isotope Dilution for accurate quantification.
Conclusion
The use of this compound as an internal standard in conjunction with solid-phase extraction and LC-MS/MS provides a robust and reliable method for the quantification of Isoxepac in environmental water samples. This approach ensures high accuracy and precision by mitigating the influence of matrix effects, which are common in complex environmental samples. The detailed protocols and performance characteristics provided in these application notes serve as a comprehensive guide for researchers and scientists involved in environmental monitoring and drug development. It is essential to perform in-house validation of the method to ensure it meets the specific requirements of the laboratory and the regulatory guidelines.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Isoxepac-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects when using Isoxepac-d6 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing Isoxepac?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Isoxepac, by co-eluting compounds from the sample matrix (e.g., plasma, urine). This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] Given that Isoxepac is often analyzed in complex biological matrices, understanding and mitigating matrix effects is crucial for reliable bioanalytical data.
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction. However, this is not always the case. A phenomenon known as the deuterium isotope effect can cause a slight chromatographic separation between Isoxepac and this compound.[2][3] If this separation occurs in a region of the chromatogram with varying matrix interferences, the analyte and internal standard will be affected differently, leading to inaccurate quantification. This is known as differential matrix effects .
Q3: My analytical results for Isoxepac are inconsistent and inaccurate, even with an internal standard. How do I know if differential matrix effects are the cause?
A3: Inconsistent and inaccurate results, such as poor precision and accuracy in your calibration curve and quality control samples, are strong indicators of differential matrix effects. To confirm this, you should:
-
Visually inspect the chromatograms: Overlay the peaks for Isoxepac and this compound. A noticeable shift in retention time is a clear sign of chromatographic separation.
-
Perform a matrix effect assessment: A quantitative assessment, as detailed in the experimental protocols below, can determine the extent of ion suppression or enhancement for both the analyte and the internal standard.
Q4: What are the common sources of matrix effects in biofluids like plasma when analyzing Isoxepac?
A4: The most common sources of matrix effects in plasma are phospholipids, which are not always effectively removed by simple protein precipitation. Other endogenous components like salts, proteins, and metabolites can also interfere with ionization.[4] Since Isoxepac is metabolized in humans to form a glucuronide conjugate, this metabolite could also potentially interfere if not chromatographically resolved.[5]
Q5: How can I minimize or eliminate matrix effects for my Isoxepac analysis?
A5: A multi-pronged approach is often necessary:
-
Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Improve Chromatographic Separation: Adjusting the mobile phase composition, gradient, or column chemistry can help separate Isoxepac and this compound from the regions of significant ion suppression.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Analyte/Internal Standard Area Ratios | Differential matrix effects due to chromatographic separation of Isoxepac and this compound. | 1. Verify Co-elution: Overlay chromatograms to check for retention time shifts. 2. Optimize Chromatography: Adjust the mobile phase gradient or change the column to achieve better co-elution. 3. Improve Sample Cleanup: Use SPE or LLE to remove interfering matrix components. |
| Poor Accuracy and Precision in Calibration Curve | Variable ion suppression or enhancement affecting the analyte and internal standard differently across concentration levels. | 1. Assess Matrix Effect: Perform a quantitative matrix effect experiment (see Protocol 1). 2. Re-evaluate Sample Preparation: Your current method may not be sufficiently removing interferences. 3. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples. |
| Low Signal Intensity (Ion Suppression) for Isoxepac and/or this compound | High concentration of co-eluting matrix components, particularly phospholipids in plasma. | 1. Enhance Sample Cleanup: Implement a phospholipid removal strategy (e.g., specific SPE cartridges). 2. Optimize LC Method: Modify the gradient to separate analytes from the phospholipid elution zone. 3. Post-Column Infusion: Use this technique (see Protocol 2) to identify regions of ion suppression. |
| High Signal Intensity (Ion Enhancement) for Isoxepac and/or this compound | Less common than suppression, but can be caused by co-eluting compounds that improve ionization efficiency. | 1. Identify the Source: Use post-column infusion to pinpoint the region of enhancement. 2. Improve Chromatography: Modify the separation to move the analyte away from the enhancing interference. |
| Analyte and Internal Standard Peaks are Separated | Deuterium isotope effect. The C-D bond is slightly stronger than the C-H bond, which can lead to small differences in retention time on reversed-phase columns. | 1. Adjust Mobile Phase: A shallower gradient or a change in the organic modifier (e.g., methanol vs. acetonitrile) can sometimes improve co-elution. 2. Change Column: A column with different selectivity may reduce the separation. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for Isoxepac and this compound in a specific biological matrix.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Isoxepac and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC).
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Set B (Post-Extraction Spike): Extract blank biological matrix (at least 6 different lots) following your sample preparation procedure. Spike Isoxepac and this compound into the final extract at the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike Isoxepac and this compound into the blank biological matrix before the extraction process at the same concentration as Set A.
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Analysis: Inject and analyze all three sets of samples using your LC-MS/MS method.
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Calculations:
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Matrix Factor (MF):
A value < 1 indicates ion suppression, > 1 indicates ion enhancement, and = 1 indicates no matrix effect.
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Recovery (RE):
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Internal Standard Normalized Matrix Factor (IS-Normalized MF):
The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix should be ≤15%.
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Data Presentation:
| Sample Set | Isoxepac Peak Area | This compound Peak Area |
| Set A (Neat) | ||
| Set B (Post-Spike) | ||
| Set C (Pre-Spike) |
| Calculated Parameter | Isoxepac | This compound |
| Matrix Factor (MF) | ||
| Recovery (RE) | ||
| IS-Normalized MF |
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
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Setup: Use a T-connector to infuse a standard solution of Isoxepac and this compound at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
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Infusion: Begin the infusion to obtain a stable baseline signal for both compounds.
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Injection: Inject an extracted blank matrix sample onto the LC column.
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Data Analysis: Monitor the signal of the infused analytes throughout the chromatographic run. Any dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
Visualizations
Caption: A typical bioanalytical workflow for the quantification of Isoxepac using this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Controlling deuterium isotope effects in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. Species differences in the disposition and metabolism of 6,11-dihydro-11-oxodibenz[be]oxepin-2-acetic acid (isoxepac) in rat, rabbit, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mass Spectrometer Settings for Isoxepac-d6: A Technical Support Guide
Welcome to the technical support center for the analysis of Isoxepac-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer settings for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a stable isotope-labeled internal standard important?
Isoxepac is a non-steroidal anti-inflammatory drug. This compound is the deuterated form of Isoxepac, meaning specific hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis. Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest. This similarity ensures high accuracy and precision by compensating for variations during sample preparation, chromatography, and ionization.
Q2: I can't find established MRM (Multiple Reaction Monitoring) parameters for this compound. Where should I begin?
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Precursor Ion Determination : Begin by infusing a standard solution of this compound into the mass spectrometer in full scan mode. This will allow you to determine its monoisotopic mass and identify the most abundant and stable precursor ion. In positive ionization mode, this is typically the protonated molecule [M+H]⁺.
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Product Ion Scans : Once the precursor ion is selected, perform product ion scans (also known as fragmentation scans). This will fragment the precursor ion and help identify characteristic product ions.
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MRM Transition Selection : From the product ion scan, select at least two of the most intense and stable product ions to create your MRM transitions. One will serve as the "quantifier" (usually the most abundant) and the other as a "qualifier."
Q3: How does the deuterium labeling in this compound affect its mass and retention time?
The "d6" in this compound signifies that six hydrogen atoms have been replaced by deuterium atoms. Since deuterium has an additional neutron compared to hydrogen, it is heavier. This results in an increase in the monoisotopic mass of the molecule by approximately 6 Da compared to the unlabeled Isoxepac. The retention time during liquid chromatography should be nearly identical to the unlabeled compound, though minor shifts can sometimes be observed.
Experimental Protocols
Protocol for Determining this compound MRM Transitions
This protocol outlines the steps for determining the optimal MRM transitions for this compound using direct infusion.
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Preparation of Standard Solution :
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Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
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Create a working solution by diluting the stock solution to approximately 1 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.
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Direct Infusion and Precursor Ion Identification :
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Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
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Acquire full scan mass spectra in positive ion mode to identify the protonated molecule, [M+H]⁺.
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Product Ion Identification :
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Set the mass spectrometer to perform a product ion scan on the m/z of the identified precursor ion.
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Vary the collision energy to observe the fragmentation pattern and identify the most stable and abundant product ions.
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MRM Transition Selection and Optimization :
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Choose at least two product ions for your MRM method.
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For each selected MRM transition, perform a collision energy optimization experiment. This involves ramping the collision energy and monitoring the intensity of the product ion to find the voltage that yields the maximum signal.[1]
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The following workflow illustrates the process of developing an MRM method for this compound.
Data Presentation: Example Mass Spectrometer Settings
The following table provides a hypothetical but plausible set of starting parameters for this compound analysis. Note: These values should be empirically optimized on your specific instrument.
| Parameter | Recommended Starting Value | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | To generate protonated molecules [M+H]⁺. |
| Precursor Ion (Q1) | To be determined (approx. 275.1 m/z) | The mass-to-charge ratio of the parent molecule. |
| Product Ion (Q3) - Quantifier | To be determined | The most abundant and stable fragment ion. |
| Product Ion (Q3) - Qualifier | To be determined | A second, specific fragment ion for confirmation. |
| Collision Energy (CE) | To be optimized (start at 20-40 eV) | The energy required to fragment the precursor ion. |
| Declustering Potential (DP) | To be optimized (start at 50-100 V) | Helps to prevent solvent clusters from entering the mass analyzer. |
| Entrance Potential (EP) | To be optimized (start at 10 V) | The potential that guides ions into the quadrupole. |
| Collision Cell Exit Potential (CXP) | To be optimized (start at 10-15 V) | Focuses and accelerates ions out of the collision cell. |
Troubleshooting Guide
This troubleshooting guide addresses specific issues that you may encounter during your experiments with this compound.
Q: I am not seeing any signal for my this compound standard. What should I do?
A: A lack of signal can be due to several factors. Follow this workflow to diagnose the issue:
Q: I am observing high background noise or interfering peaks with my this compound signal. How can I resolve this?
A: High background noise can obscure the signal of your analyte and impact the accuracy of your results.
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Blank Injections : Start by injecting a blank sample (mobile phase or extraction solvent). If the noise is still present, it may be coming from the LC-MS system itself.
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Sample Preparation : If the noise is specific to your samples, your sample preparation method may not be effectively removing interfering matrix components. Consider a more robust sample cleanup technique such as solid-phase extraction (SPE).
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Chromatography Optimization : Ensure that your chromatographic method is providing adequate separation of this compound from other components in the sample. Modifying the gradient or the mobile phase composition can improve resolution.
Q: My this compound signal is inconsistent across different samples. What is the likely cause?
A: Inconsistent signal, especially in complex matrices like plasma, is often a sign of matrix effects, particularly ion suppression.
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Evaluate Sample Cleanup : Simple protein precipitation may not be sufficient to remove all interfering substances. A more thorough sample preparation method can help mitigate these effects.
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Optimize Chromatography : Ensure that this compound is chromatographically separated from the region where most matrix components elute.
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Dilution : Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer significantly suppress the ionization of your internal standard.
By following these guidelines and systematically optimizing your instrument parameters, you can develop a robust and reliable method for the analysis of this compound.
References
Minimizing ion suppression in Isoxepac quantification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate and reproducible quantification of Isoxepac in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Isoxepac quantification?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, such as Isoxepac, in the ion source of a mass spectrometer. This phenomenon is caused by co-eluting endogenous or exogenous components from the biological matrix (e.g., plasma, urine). Ion suppression can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Isoxepac.
Q2: How can I determine if ion suppression is affecting my Isoxepac assay?
A2: A post-column infusion experiment is a common and effective method to identify ion suppression. In this technique, a constant flow of a standard solution of Isoxepac is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. Any significant dip in the baseline signal of the infused Isoxepac at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What is the benefit of using a stable isotope-labeled internal standard (SIL-IS) for Isoxepac quantification?
Q4: Can I use a structural analog as an internal standard if a SIL-IS for Isoxepac is unavailable?
A4: Yes, a structural analog, another non-steroidal anti-inflammatory drug (NSAID) with similar physicochemical properties to Isoxepac, can be used as an internal standard. However, it is crucial to validate that the analog experiences similar ion suppression effects as Isoxepac. This can be assessed through post-column infusion experiments with both the analyte and the proposed internal standard.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low Isoxepac signal intensity | Significant ion suppression from the biological matrix. | 1. Optimize Sample Preparation: Switch from a simple protein precipitation method to a more rigorous cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components. 2. Improve Chromatographic Separation: Adjust the mobile phase gradient to better separate Isoxepac from the regions of ion suppression. Consider using a column with a different stationary phase to alter selectivity. 3. Dilute the Sample: If sensitivity allows, diluting the sample can lower the concentration of matrix components that cause ion suppression. |
| Inconsistent and irreproducible results for quality control (QC) samples | Variable ion suppression across different samples due to matrix heterogeneity. | 1. Implement a Robust Sample Preparation Method: A consistent and efficient sample cleanup method like SPE is crucial to minimize sample-to-sample variability in the matrix. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variable ion suppression between samples. 3. Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects. |
| Poor peak shape (e.g., tailing, fronting) | Suboptimal chromatographic conditions or interactions with the analytical column. | 1. Adjust Mobile Phase pH: Since Isoxepac is an acidic drug, adjusting the mobile phase pH can improve peak shape. For reversed-phase chromatography, a mobile phase with a pH lower than the pKa of Isoxepac will ensure it is in its neutral form, leading to better retention and peak shape. 2. Optimize Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate) to improve peak symmetry. 3. Consider a Different Column: If peak shape issues persist, try a column with a different stationary phase or a newer generation column with improved peak shape performance for acidic compounds. |
| High background noise | Contamination of the LC-MS system or impure solvents/reagents. | 1. Clean the Ion Source: Regularly clean the ion source components as per the manufacturer's recommendations. 2. Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are LC-MS grade to minimize background noise. 3. Flush the LC System: Flush the LC system with a strong solvent to remove any accumulated contaminants. |
Experimental Protocols
Proposed LC-MS/MS Method for Isoxepac Quantification
This is a proposed starting point for method development, based on typical methods for other NSAIDs. Optimization will be required.
| Parameter | Recommendation |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Precursor Ion (Q1): m/z 267.07 (corresponding to [M-H]⁻) Product Ions (Q3): To be determined by infusing a standard solution of Isoxepac and performing a product ion scan. Likely fragments would result from the loss of CO₂ (m/z 223.08) or other characteristic fragments. |
| Internal Standard | A stable isotope-labeled Isoxepac (custom synthesis) or a structurally similar NSAID (e.g., Diclofenac-d4). |
Sample Preparation Protocols: A Comparative Overview
| Technique | General Procedure | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in mobile phase. | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other interferences, leading to a higher risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Acidify plasma sample. Add an immiscible organic solvent (e.g., ethyl acetate). Vortex and centrifuge. Separate the organic layer, evaporate, and reconstitute. | Good for removing salts and highly polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Condition a mixed-mode or reversed-phase SPE cartridge. Load the pre-treated plasma sample. Wash with a weak solvent to remove interferences. Elute Isoxepac with a stronger solvent. Evaporate and reconstitute. | Highly effective in removing a wide range of interferences, leading to cleaner extracts and reduced ion suppression. Can be automated. | Requires method development and is generally more expensive than PPT or LLE. |
Visualizations
Caption: Workflow for Isoxepac analysis and the impact of sample preparation on ion suppression.
Caption: Experimental setup for a post-column infusion experiment to detect ion suppression.
Technical Support Center: Isoxepac-d6 Stability in Biological Matrices
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Isoxepac-d6 in various biological matrices. The following information is based on established principles of bioanalytical method validation for deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
This compound is the deuterated form of Isoxepac, a non-steroidal anti-inflammatory drug (NSAID). It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Isoxepac in biological samples like plasma, whole blood, and urine. The stability of this compound in these matrices is critical because any degradation of the internal standard can lead to inaccurate and unreliable quantification of the target analyte (Isoxepac).
Q2: What are the typical stability experiments conducted for a deuterated internal standard like this compound?
To ensure the reliability of bioanalytical data, the stability of a deuterated internal standard is assessed under various conditions that mimic sample handling and storage during a clinical or preclinical study. These experiments typically include:
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Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
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Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that reflects the time samples might be left on a lab bench during processing.
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Long-Term Stability: Determines the stability of the analyte in the matrix when stored frozen for an extended period.
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Stock Solution Stability: Confirms the stability of the internal standard in its stock solution under defined storage conditions.
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Post-Preparative Stability: Evaluates the stability of the processed samples (e.g., in the autosampler) before analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent internal standard response between samples. | Degradation of this compound in some samples due to improper storage or handling. | Review sample collection, processing, and storage procedures. Ensure all samples were consistently handled according to the validated protocol. Re-analyze affected samples if possible, using freshly prepared quality control (QC) samples. |
| Decreasing internal standard peak area over an analytical run. | Post-preparative instability of this compound in the autosampler. | Investigate the stability of processed samples under the autosampler conditions (temperature and duration). Consider reducing the run time or cooling the autosampler. |
| High variability in QC sample results. | Inconsistent thawing of samples or prolonged exposure to room temperature. | Ensure a consistent and rapid thawing procedure for all samples. Minimize the time samples are kept at room temperature before processing. |
| Failure to meet acceptance criteria for long-term stability. | Degradation of this compound over the storage period. | Re-evaluate the long-term storage conditions (e.g., temperature). If degradation is confirmed, the stability period needs to be redefined, and samples stored beyond this period may not be viable. |
Stability Data Summary
The following tables present illustrative stability data for this compound in human plasma, whole blood, and urine. This data is representative of what would be expected for a stable compound and should be used for guidance purposes. Actual stability should be established through formal validation studies.
Table 1: Freeze-Thaw Stability of this compound
| Matrix | No. of Freeze-Thaw Cycles | Mean Recovery (%) | Acceptance Criteria |
| Plasma | 1 | 98.5 | ± 15% of nominal concentration |
| 3 | 97.2 | ||
| 5 | 96.8 | ||
| Whole Blood | 1 | 99.1 | |
| 3 | 98.0 | ||
| Urine | 1 | 99.5 | |
| 3 | 98.7 |
Table 2: Short-Term (Bench-Top) Stability of this compound at Room Temperature (20-25°C)
| Matrix | Storage Duration (hours) | Mean Recovery (%) | Acceptance Criteria |
| Plasma | 0 | 100.0 | ± 15% of nominal concentration |
| 4 | 99.2 | ||
| 8 | 98.5 | ||
| 24 | 97.1 | ||
| Whole Blood | 0 | 100.0 | |
| 2 | 99.5 | ||
| 4 | 98.8 | ||
| Urine | 0 | 100.0 | |
| 8 | 99.6 | ||
| 24 | 99.0 |
Table 3: Long-Term Stability of this compound at -20°C and -80°C
| Matrix | Storage Temperature | Storage Duration | Mean Recovery (%) | Acceptance Criteria |
| Plasma | -20°C | 1 month | 99.3 | ± 15% of nominal concentration |
| 3 months | 98.1 | |||
| 6 months | 97.5 | |||
| -80°C | 6 months | 99.8 | ||
| 12 months | 99.1 | |||
| 24 months | 98.6 | |||
| Whole Blood | -80°C | 1 month | 99.5 | |
| 3 months | 98.9 | |||
| Urine | -20°C | 3 months | 99.7 | |
| 6 months | 99.2 | |||
| -80°C | 12 months | 99.5 | ||
| 24 months | 99.0 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
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Sample Preparation: Spike a pool of blank matrix (plasma, whole blood, or urine) with this compound at a known concentration (e.g., the concentration used in the analytical method). Aliquot into multiple storage tubes.
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Baseline Analysis: Analyze a set of freshly prepared spiked samples (n=5) to establish the baseline concentration.
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Freeze-Thaw Cycles:
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Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
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Thaw the samples unassisted at room temperature.
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Once completely thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
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Repeat for the desired number of cycles (e.g., 3 or 5 cycles).
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Sample Analysis: After the final thaw, analyze the samples (n=5 for each cycle).
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Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The mean concentration should be within ±15% of the baseline.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
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Sample Preparation: Spike a pool of blank matrix with this compound at a known concentration.
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Baseline Analysis: Analyze a set of freshly prepared spiked samples (n=5) to establish the baseline concentration.
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Room Temperature Storage: Store the remaining spiked samples at room temperature (20-25°C) for a predefined period (e.g., 4, 8, 24 hours).
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Sample Analysis: At each time point, analyze a set of samples (n=5).
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Data Evaluation: Calculate the mean concentration of the stored samples at each time point and compare it to the baseline concentration. The mean concentration should be within ±15% of the baseline.
Protocol 3: Long-Term Stability Assessment
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Sample Preparation: Spike a pool of blank matrix with this compound at low and high quality control concentrations. Aliquot into storage tubes.
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Baseline Analysis: Analyze a set of freshly prepared spiked samples (n=5 at each concentration) to establish baseline concentrations.
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Frozen Storage: Store the remaining aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C).
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Sample Analysis: At specified time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of samples (n=5 at each concentration) from storage, thaw, and analyze them alongside a freshly prepared calibration curve.
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Data Evaluation: The mean concentration of the stored samples at each time point should be within ±15% of the nominal concentration.
Visualized Workflows
Caption: General workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound signal.
Technical Support Center: Addressing Isotopic Exchange Issues with Deuterated Standards
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and resolve issues related to isotopic exchange in deuterated standards. This guide provides practical, in-depth answers to common problems encountered during analytical experiments, particularly in mass spectrometry-based applications.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium atom on your isotopically labeled internal standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1] This is a critical issue in quantitative analysis because it alters the mass of the internal standard. This change can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[1][2] In severe cases, the complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[3][4]
Q2: Which deuterium labels are most susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms are more likely to exchange if they are in chemically labile positions. Key areas of concern include:
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On heteroatoms: Deuterium attached to oxygen (e.g., in alcohols, phenols, carboxylic acids), nitrogen (in amines), or sulfur is highly susceptible to exchange with protons from protic solvents.
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Adjacent to carbonyl groups: Deuterons on a carbon atom next to a carbonyl group (alpha-hydrogens) can be exchanged through keto-enol tautomerism, especially under acidic or basic conditions.
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Certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.
It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.
Q3: What are the primary factors that promote unwanted isotopic exchange?
Several experimental and environmental factors can accelerate the rate of isotopic exchange:
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pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The rate of exchange is often at its minimum in a neutral or near-neutral pH range, specifically around pH 2.5-3 for many compounds.
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Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Storing samples and standards at elevated temperatures can lead to a significant loss of deuterium over time.
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Solvent Composition: Protic solvents like water, methanol, and ethanol are sources of hydrogen and can drive the back-exchange process. The longer the exposure to these solvents, the greater the potential for exchange. Aprotic solvents such as acetonitrile and DMSO are generally preferred for storage.
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Sample Matrix: The composition of the sample matrix can also play a role. The presence of water and certain enzymes or catalytic species in biological matrices like plasma or urine can facilitate the exchange.
Q4: I'm observing a gradual decrease in the signal of my deuterated internal standard over a series of injections. Could this be due to isotopic exchange?
Yes, a progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange, particularly if the standard is stored in a protic solvent or at a non-optimal pH for an extended period. This phenomenon, often referred to as "back-exchange," occurs when the deuterated standard is exposed to a hydrogen-rich environment, such as the LC mobile phase. To confirm this, you can perform a stability study by incubating the standard in the mobile phase and analyzing it at different time points.
Q5: Are there more stable alternatives to deuterated standards?
Yes, stable isotope-labeled internal standards that utilize isotopes other than deuterium are generally more stable. The most common alternatives are:
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Carbon-13 (¹³C): ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions.
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Nitrogen-15 (¹⁵N): Similar to ¹³C, ¹⁵N labels are integrated into the molecular structure and are stable.
While these alternatives offer greater stability, they are often more expensive and synthetically challenging to produce compared to their deuterated counterparts.
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantification results.
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Possible Cause: Unrecognized isotopic exchange leading to biased results.
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Troubleshooting Steps:
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Perform a Stability Study: Conduct a comprehensive stability study of your deuterated internal standard under various conditions (pH, temperature, solvent) relevant to your analytical method. A detailed protocol is provided in the "Experimental Protocols" section below.
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Re-evaluate the Internal Standard: If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N. If this is not feasible, select a deuterated standard where the labels are on non-exchangeable positions.
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Optimize Sample Preparation: Minimize the time samples spend in potentially harsh conditions (e.g., acidic or basic solutions, elevated temperatures) during sample preparation.
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Problem 2: Appearance of a peak for the unlabeled analyte in the internal standard solution.
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Possible Cause: This is a direct indication of back-exchange, where the deuterated standard has reverted to the unlabeled form.
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Troubleshooting Steps:
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Review Storage and Handling Procedures:
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Solvent: If you are storing stock or working solutions in protic solvents (e.g., water, methanol), consider switching to an aprotic solvent (e.g., acetonitrile, DMSO) for long-term storage if the compound's solubility allows.
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Temperature: Store standards at the lowest practical temperature (e.g., -20°C or -80°C) to slow down the exchange rate.
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pH: Ensure the pH of your solutions is as close to neutral as possible, unless the analyte's stability requires acidic or basic conditions.
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Prepare Fresh Solutions: Prepare working solutions of your deuterated standard more frequently to minimize their exposure time to conditions that promote exchange.
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Data Presentation
Table 1: Impact of pH and Temperature on Deuterated Standard Stability (Hypothetical Data)
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| A | 24 | 4 | 7.0 | < 5% | No |
| B | 24 | 4 | 3.0 | < 2% | No |
| C | 24 | 4 | 9.0 | 15% | Yes |
| D | 24 | 25 | 7.0 | 25% | Yes |
| E | 4 | 25 | 9.0 | 30% | Yes |
Table 2: Relative Lability of Deuterium Labels on Different Functional Groups
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization) |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions |
Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Internal Standard
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time to determine if isotopic exchange is occurring under specific analytical conditions.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate it under conditions that mimic your experimental workflow (e.g., 4 hours at room temperature, 24 hours at 4°C in the autosampler).
-
Solvent Stability Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.
-
Visualizations
Caption: Troubleshooting workflow for suspected isotopic exchange.
Caption: Factors and consequences of isotopic exchange.
References
Technical Support Center: Solid-Phase Extraction of Isoxepac
Welcome to the technical support center for the solid-phase extraction (SPE) of Isoxepac. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of Isoxepac from various sample matrices.
Troubleshooting Guide: Low Recovery of Isoxepac
Low recovery is a common issue encountered during the solid-phase extraction of Isoxepac. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Question: My Isoxepac recovery is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low recovery of Isoxepac can stem from several factors throughout the SPE workflow. Isoxepac is an acidic compound with a predicted pKa of approximately 4.24.[1][2] This property is critical for optimizing its retention and elution during SPE. Below is a step-by-step guide to help you identify the problematic stage and implement corrective actions.
Data Presentation: Impact of SPE Parameters on Isoxepac Recovery
The following table summarizes the expected impact of key parameters on the recovery of Isoxepac during SPE using both reversed-phase and anion exchange cartridges.
| Parameter | Reversed-Phase (e.g., C18) | Anion Exchange (e.g., SAX, WAX) | Troubleshooting Action |
| Sample pH | Low pH (<2.24): High retention (non-ionized) High pH (>6.24): Low retention (ionized) | Low pH (<2.24): Low retention (neutral) High pH (>6.24): High retention (ionized) | Adjust sample pH to be at least 2 units below the pKa for reversed-phase or 2 units above for anion exchange. |
| Sorbent Choice | Good for non-polar retention of the neutral form. | Excellent for retention of the ionized (anionic) form. | If recovery is low with one type, consider switching to the other based on your sample matrix and desired cleanup. |
| Wash Solvent Strength | Too strong (high % organic) will elute Isoxepac prematurely. | A wash solvent with a pH that neutralizes Isoxepac will cause elution. | Use a weaker wash solvent (lower % organic for reversed-phase) or ensure the wash solvent pH maintains the ionized state for anion exchange. |
| Elution Solvent Strength | High % organic solvent is needed for elution. Acidification can improve elution by neutralizing the analyte. | Requires a solvent that neutralizes Isoxepac (e.g., acidic mobile phase) or a high salt concentration to disrupt ionic interactions. | Increase the organic solvent percentage or add a pH modifier (e.g., formic acid) to the elution solvent. |
| Flow Rate | Too fast can lead to poor retention. | Too fast can lead to incomplete binding. | Decrease the flow rate during sample loading and elution to allow for proper equilibration. |
| Sorbent Overload | Exceeding the sorbent's capacity will cause breakthrough. | Exceeding the sorbent's capacity will cause breakthrough. | Reduce sample volume, dilute the sample, or use a larger SPE cartridge. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low Isoxepac recovery.
Caption: Troubleshooting workflow for low Isoxepac recovery.
Frequently Asked Questions (FAQs)
Q1: What type of SPE sorbent is best for Isoxepac?
A1: The choice of sorbent depends on the sample matrix and the desired cleanup. For Isoxepac, both reversed-phase (e.g., C18) and anion exchange (e.g., SAX, WAX) sorbents can be effective. Reversed-phase sorbents retain Isoxepac in its neutral (non-ionized) form at a low pH, while anion exchange sorbents retain it in its charged (ionized) form at a higher pH. Polymeric sorbents like Oasis HLB can also be a good choice as they offer mixed-mode retention mechanisms and can provide high recovery for a range of acidic compounds.
Q2: How does the pH of my sample affect Isoxepac recovery?
A2: The pH of your sample is a critical factor. Since Isoxepac is an acidic compound with a pKa of ~4.24, its ionization state is pH-dependent.[1][2]
-
For reversed-phase SPE: You should adjust the sample pH to be at least 2 units below the pKa (i.e., pH < 2.24) to ensure Isoxepac is in its neutral, more hydrophobic form, which will be strongly retained.
-
For anion exchange SPE: You should adjust the sample pH to be at least 2 units above the pKa (i.e., pH > 6.24) to ensure Isoxepac is in its negatively charged (anionic) form, which will bind to the positively charged sorbent.
Q3: My Isoxepac seems to be irreversibly bound to the SPE cartridge. How can I improve elution?
A3: If Isoxepac is not eluting, your elution solvent is likely too weak.
-
For reversed-phase: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution solvent. You can also add a small amount of acid (e.g., 0.1-1% formic acid) to the elution solvent to neutralize any residual ionic interactions.
-
For anion exchange: Elution requires neutralizing the charge on Isoxepac or disrupting the ionic bond. This is typically achieved by using an elution solvent with a low pH (e.g., containing formic or acetic acid) or by using a high concentration of a competing salt.
Q4: Can I use the same SPE method for Isoxepac in both plasma and urine?
A4: While the general principles will be the same, you may need to optimize the method for each matrix. Plasma samples may require a protein precipitation step before SPE. Urine samples can have a wider range of pH and ionic strength, which may need to be adjusted. It is always recommended to perform method validation for each matrix to ensure accurate and reproducible results.
Experimental Protocol: SPE of Isoxepac from Human Plasma using Reversed-Phase
This protocol is a general guideline and may require optimization for your specific application.
1. Materials and Reagents:
-
SPE Cartridge: C18, 100 mg/3 mL
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Human plasma sample
-
Internal standard (optional, but recommended)
2. Sample Pre-treatment:
-
Thaw human plasma samples at room temperature.
-
To 1 mL of plasma, add an internal standard (if used).
-
Acidify the plasma sample to a pH of approximately 2 by adding 50 µL of 10% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
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Transfer the supernatant to a clean tube for loading onto the SPE cartridge.
3. SPE Procedure:
-
Conditioning: Condition the C18 cartridge by passing 3 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water (acidified to pH 2 with formic acid) through it. Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of water/methanol (95:5, v/v) acidified to pH 2 to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove excess water.
-
Elution: Elute Isoxepac from the cartridge with 2 x 1.5 mL of methanol containing 1% formic acid. Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for your analytical method (e.g., HPLC, LC-MS).
Visualization of Isoxepac and its Key Properties for SPE
Caption: Key properties of Isoxepac relevant to SPE.
References
Common pitfalls in using Isoxepac-d6 as an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Isoxepac-d6 as an internal standard in analytical experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable quantitative analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Isoxepac are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include the presence of impurities, isotopic exchange, differential matrix effects, or problems with co-elution of the analyte and the internal standard.
Troubleshooting Guide: Inaccurate Quantification
-
Isotopic and Chemical Purity:
-
Problem: The this compound standard may contain unlabeled Isoxepac or other impurities that can interfere with the measurement of the analyte.
-
Solution: Always verify the purity of your this compound standard. A Certificate of Analysis (CoA) should be reviewed for chemical and isotopic purity. For example, one commercially available this compound lot has a reported purity of 97.7% by HPLC. If the purity is lower than required for your assay's sensitivity, consider sourcing a higher purity standard.
-
-
Isotopic Exchange (H/D Exchange):
-
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on chemically labile positions, such as next to carbonyl groups or on heteroatoms. While the exact labeling positions for commercially available this compound are not always detailed, it is a critical factor to consider.
-
Solution:
-
pH Control: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid storing this compound solutions in strongly acidic or basic conditions.
-
Temperature Control: High temperatures in the sample preparation steps or in the mass spectrometer's ion source can promote H/D exchange. Minimize sample exposure to high temperatures.
-
-
-
Chromatographic Co-elution:
-
Problem: Deuterated standards sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If Isoxepac and this compound do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of Isoxepac and this compound to confirm they elute at the same retention time.
-
Adjust Chromatography: If a significant shift is observed, modify your chromatographic method. A shallower gradient or minor changes in the mobile phase composition can help achieve co-elution.
-
-
-
Differential Matrix Effects:
-
Problem: Even with co-elution, components of the biological matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents.
-
Solution: Conduct a post-extraction addition experiment to evaluate matrix effects. This involves comparing the response of the analyte and internal standard in a clean solution versus a post-extraction spiked matrix sample.
-
Issue 2: Variability in Internal Standard Signal
Question: I am observing significant variability in the peak area of my this compound internal standard across my sample batch. Why is this happening?
Answer: Variability in the internal standard's signal often points to issues with sample preparation, instrument performance, or the stability of the internal standard itself.
Troubleshooting Guide: Internal Standard Signal Variability
-
Inconsistent Sample Preparation:
-
Problem: Errors in pipetting the internal standard, inconsistent extraction recovery, or variations in sample volume can all lead to variability in the internal standard signal.
-
Solution: Ensure consistent and accurate pipetting of the internal standard into all samples. Use a validated extraction procedure and ensure it is followed precisely for all samples.
-
-
Stability in Matrix:
-
Problem: this compound may not be stable in the biological matrix over the duration of the sample preparation and analysis. The metabolism of Isoxepac is known to involve conjugation with glycine, taurine, or glucuronic acid, depending on the species. While deuteration can sometimes alter metabolic rates, the potential for metabolism of the internal standard should be considered.
-
Solution: Perform stability experiments to assess the stability of this compound in the matrix under the conditions of your experiment (e.g., bench-top stability, freeze-thaw stability, and autosampler stability).
-
-
Mass Spectrometer Performance:
-
Problem: Fluctuations in the mass spectrometer's performance can cause signal variability.
-
Solution: Regularly check the instrument's performance by injecting a standard solution at the beginning and end of the analytical run.
-
Quantitative Data Summary
The following table summarizes key quantitative data for a commercially available this compound internal standard.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₆D₆O₄ | Certificate of Analysis |
| Chemical Purity (by HPLC) | 97.7% | Certificate of Analysis |
Experimental Protocols
Protocol 1: Assessment of Chromatographic Co-elution
-
Prepare Standard Solutions:
-
Prepare a 1 µg/mL solution of Isoxepac in a suitable solvent (e.g., methanol).
-
Prepare a 1 µg/mL solution of this compound in the same solvent.
-
Prepare a mixed solution containing 1 µg/mL of both Isoxepac and this compound.
-
-
LC-MS/MS Analysis:
-
Inject each solution separately onto the LC-MS/MS system.
-
Use the same chromatographic conditions for all injections.
-
-
Data Analysis:
-
Overlay the chromatograms for the single and mixed standards.
-
The retention times for Isoxepac and this compound should be within a narrow, predefined window (e.g., ± 0.1 minutes).
-
Protocol 2: Evaluation of Matrix Effects
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of Isoxepac and this compound at a known concentration in the mobile phase.
-
Set 2 (Post-Extraction Spike): Extract a blank biological matrix sample. Spike the extracted matrix with Isoxepac and this compound at the same concentration as Set 1.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates of both sets of samples.
-
-
Data Analysis:
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
-
A value of 100% indicates no matrix effect. Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement. The matrix effect for the analyte and internal standard should be comparable.
-
Visualizations
Caption: Workflow for bioanalysis using this compound.
Caption: Logic diagram for troubleshooting inaccurate results.
Technical Support Center: Enhancing Sensitivity for Low-Level Isoxepac Detection
Welcome to the Technical Support Center dedicated to the sensitive and accurate detection of Isoxepac. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the enhancement of sensitivity for low-level Isoxepac detection.
Q1: What are the most common analytical methods for detecting low levels of Isoxepac in biological matrices?
A1: The most prevalent and sensitive methods for quantifying low concentrations of Isoxepac in biological matrices such as plasma and urine are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). For enhanced sensitivity, particularly with HPLC, fluorescence detection can be employed following a derivatization step.
Q2: How can I improve the sensitivity of my HPLC-UV method for Isoxepac analysis?
A2: To enhance the sensitivity of your HPLC-UV method, consider the following strategies:
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Optimize Wavelength: Ensure you are using the optimal wavelength for maximum absorbance of Isoxepac.
-
Mobile Phase Composition: Adjust the mobile phase composition and pH to achieve optimal peak shape and resolution, which can improve signal-to-noise ratio.
-
Injection Volume: Increase the injection volume, but be cautious of potential peak broadening.
-
Sample Pre-concentration: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte before injection.
-
Fluorescence Derivatization: Convert Isoxepac, which has a carboxylic acid group, into a fluorescent derivative to significantly increase detection sensitivity with a fluorescence detector.[1][2][3]
Q3: What are the key advantages of using LC-MS/MS for Isoxepac quantification?
A3: LC-MS/MS offers several advantages for Isoxepac analysis, especially for low-level detection:
-
High Sensitivity: It provides excellent sensitivity, often reaching sub-ng/mL levels.
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for highly selective detection of Isoxepac, minimizing interference from matrix components.
-
Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation of the analyte, confirming its identity.
Q4: What is a suitable internal standard for Isoxepac analysis?
A4: A suitable internal standard (IS) is crucial for accurate quantification. An ideal IS for Isoxepac would be a stable isotope-labeled version of Isoxepac (e.g., Isoxepac-d4). If a stable isotope-labeled standard is unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency that does not interfere with Isoxepac can be used.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of Isoxepac?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS. To minimize them:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like SPE or LLE to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate Isoxepac from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS will be affected similarly to the analyte.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.
Q6: What are the recommended storage conditions for biological samples containing Isoxepac?
A6: To ensure the stability of Isoxepac in biological samples, it is recommended to store plasma and urine samples at -20°C or, for long-term storage, at -80°C.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte. It is advisable to store samples in aliquots to be used for single analyses.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Isoxepac.
HPLC-UV Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | Injection issue (air bubble, clogged syringe). | Check the autosampler and syringe for proper functioning. |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure correct proportions. | |
| Detector lamp is off or has low intensity. | Check the detector lamp status and replace if necessary. | |
| Sample degradation. | Ensure proper sample storage and handling. Prepare fresh samples if needed. | |
| Peak Tailing | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure Isoxepac (a carboxylic acid) is in a single ionic form. | |
| Secondary interactions with the stationary phase. | Use a mobile phase additive (e.g., triethylamine) to reduce silanol interactions. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Monitor column performance and replace it when retention times shift significantly. | |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and filter the mobile phase. Flush the system. |
| Air bubbles in the detector. | Purge the detector to remove air bubbles. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / No Signal | Ion source is dirty. | Clean the ion source according to the manufacturer's instructions. |
| Incorrect MS parameters (e.g., collision energy, cone voltage). | Optimize MS parameters for Isoxepac and the internal standard. | |
| Ion suppression from matrix effects. | Improve sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard. | |
| Sample degradation. | Check sample stability and storage conditions. | |
| Inconsistent Peak Areas | Inconsistent sample preparation. | Ensure consistent and reproducible sample preparation steps (e.g., extraction, evaporation, reconstitution). |
| Autosampler injection variability. | Check the autosampler for precision and accuracy. | |
| Matrix effects varying between samples. | Use matrix-matched calibrants and a suitable internal standard. | |
| Ghost Peaks | Carryover from a previous injection. | Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. |
| Contamination in the mobile phase or LC system. | Prepare fresh mobile phase and flush the system. | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile. |
| Column issues. | Check for column clogging or degradation. |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Liquid-Liquid Extraction (LLE) of Isoxepac from Human Plasma
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean polypropylene tube.
-
Add 50 µL of the internal standard working solution.
-
Add 200 µL of 0.1 M HCl to acidify the sample.
-
-
Extraction:
-
Add 3 mL of an organic solvent mixture (e.g., ethyl acetate:hexane, 90:10 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the phases.[5]
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Isoxepac from Human Urine
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant and add 50 µL of the internal standard.
-
Add 500 µL of 0.1 M phosphate buffer (pH 6.0).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove unretained impurities.
-
Wash with 2 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Isoxepac and the internal standard with 2 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for analysis.
-
Protocol 3: Pre-column Fluorescence Derivatization of Isoxepac
This protocol is a general guideline for carboxylic acids and should be optimized for Isoxepac.
-
Reaction Mixture:
-
To the dried extract from Protocol 1 or 2, add 50 µL of a derivatizing agent solution (e.g., 1 mg/mL of 9-anthryldiazomethane (ADAM) in acetone).
-
-
Incubation:
-
Vortex the mixture for 30 seconds.
-
Incubate at room temperature for 1-2 hours or at a slightly elevated temperature (e.g., 40°C) for a shorter period (e.g., 30 minutes), protected from light. The optimal time and temperature should be determined experimentally.
-
-
Termination of Reaction (if necessary):
-
Add a small amount of a quenching reagent (e.g., acetic acid) if required to stop the reaction.
-
-
Analysis:
-
Inject an aliquot of the reaction mixture directly into the HPLC system equipped with a fluorescence detector. Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for ADAM derivatives, excitation ~365 nm, emission ~412 nm).
-
Section 4: Data Presentation
The following tables summarize typical performance data for different analytical methods for Isoxepac. Note: The values presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Comparison of Detection Methods for Isoxepac
| Parameter | HPLC-UV | HPLC-Fluorescence (with Derivatization) | LC-MS/MS |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 0.05 - 1 ng/mL |
| Linear Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL | 0.1 - 1000 ng/mL |
| Precision (%RSD) | < 10% | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
| Selectivity | Moderate | High | Very High |
Table 2: Isoxepac Stability in Human Plasma
| Storage Condition | Duration | Analyte Stability (% Remaining) |
| Room Temperature (~25°C) | 24 hours | 85 - 95% |
| Refrigerated (4°C) | 72 hours | 90 - 100% |
| Frozen (-20°C) | 3 months | > 95% |
| Frozen (-80°C) | 12 months | > 95% |
| Freeze-Thaw Cycles (from -20°C) | 3 cycles | 90 - 100% |
Section 5: Visualizations
Diagram 1: General Workflow for Isoxepac Analysis in Biological Samples
Diagram 2: Troubleshooting Logic for Low Signal Intensity
Diagram 3: Decision Pathway for Method Selection
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. Quantitative analysis of 6,11-dihydro-11-oxo-dibenz[b,e] oxepin-2-acetic acid (isoxepac) in plasma and urine by gas--liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of fluorescence, laser-induced fluorescence, and ultraviolet absorbance detection for measuring HPLC fractionated protein/peptide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction | Center for Devices and Radiological Health [cdrh-rst.fda.gov]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Isoxepac-d6 and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the stable isotope-labeled internal standard, Isoxepac-d6, and other potential alternatives, supported by established principles of bioanalytical method validation and illustrative performance data.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard is widely recognized as the "gold standard." this compound, a deuterated form of the analyte, exemplifies this standard. Its chemical and physical properties are nearly identical to Isoxepac, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and analogous response to matrix effects allow for highly accurate and precise quantification of the target analyte.
Alternative internal standards, typically structural analogs (i.e., other NSAIDs), may be employed, often due to cost considerations or commercial availability. However, these non-deuterated standards are less likely to perfectly mimic the behavior of Isoxepac, potentially leading to compromised data quality. While a well-validated method using a structural analog can be acceptable, the use of a SIL internal standard like this compound is the preferred approach to meet the stringent requirements of regulatory submissions and to ensure the highest confidence in bioanalytical results.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Fenoprofen) | Rationale for Difference |
| Recovery (%) | Expected to be highly consistent with Isoxepac | May show variability relative to Isoxepac | Near-identical chemical properties of this compound ensure it tracks the analyte through the extraction process more effectively than a structurally different analog. |
| Matrix Effect (CV%) | Expected to be low (<5%) | Can be higher and more variable (>15%) | This compound co-elutes with Isoxepac, experiencing the same degree of ion suppression or enhancement. A structural analog with a different retention time will be subjected to a different matrix environment. |
| Precision (RSD%) | Typically <10% for both intra- and inter-assay | May be acceptable (<15%) but generally higher than with a SIL IS | The superior ability of this compound to correct for variations in sample preparation and instrument response leads to lower relative standard deviation. |
| Accuracy (% Bias) | Typically within ±10% of the nominal value | May be acceptable (within ±15%) but more prone to bias | As the structural analog does not perfectly mimic the analyte's behavior, systematic errors (bias) are more likely to occur. |
Experimental Protocols
To objectively evaluate the performance of any internal standard for the quantification of Isoxepac, a comprehensive bioanalytical method validation should be conducted. The following are detailed methodologies for key experiments.
Stock and Working Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of Isoxepac, this compound, and the structural analog internal standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the Isoxepac stock solution with the appropriate solvent. Prepare separate working solutions for this compound and the structural analog internal standard at a concentration to be used for spiking into the biological matrix.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of the biological matrix (e.g., human plasma), add the internal standard (either this compound or the structural analog).
-
Pre-treat the sample as necessary (e.g., acidification with formic acid).
-
Load the pre-treated sample onto a conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), typically in negative mode for acidic drugs like Isoxepac.
Evaluation of Recovery
The recovery of Isoxepac is determined by comparing the analytical response of extracted samples with that of post-extraction spiked samples at three concentration levels (low, medium, and high QC).
-
Extracted Samples (A): Spike blank matrix with Isoxepac and the internal standard before the extraction process.
-
Post-Extraction Spiked Samples (B): Spike the extracted blank matrix with Isoxepac and the internal standard after the extraction process.
-
Calculation: Recovery (%) = (Mean Peak Area of A / Mean Peak Area of B) * 100
Evaluation of Matrix Effect
The matrix effect is assessed by comparing the analytical response of the analyte in the post-extraction spiked matrix with the response of the analyte in a neat solution.
-
Post-Extraction Spiked Samples (B): As prepared for the recovery experiment.
-
Neat Solution Samples (C): Prepare solutions of Isoxepac and the internal standard in the reconstitution solvent at the same concentrations as the QC samples.
-
Calculation: Matrix Effect (%) = (Mean Peak Area of B / Mean Peak Area of C) * 100
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoxepac
In the pharmaceutical industry, the rigorous validation of analytical methods is a cornerstone of drug development and quality control. Ensuring that an analytical method is suitable for its intended purpose is critical for obtaining reliable data on the identity, purity, potency, and stability of a drug substance like Isoxepac. Cross-validation becomes essential when two or more analytical methods are used to generate data within or across studies, ensuring the consistency and reliability of the results.
This guide provides a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of Isoxepac. While specific cross-validation studies for Isoxepac are not extensively detailed in publicly available literature, this comparison is constructed based on established principles of analytical chemistry and typical performance data for structurally similar non-steroidal anti-inflammatory drugs (NSAIDs).
Isoxepac: An Overview
Isoxepac is a non-steroidal arylacetic acid derivative with anti-inflammatory, analgesic, and antipyretic properties.[1] Its chemical structure lends itself to analysis by both HPLC, due to the presence of a chromophore, and GC, after appropriate derivatization to increase its volatility.
Principles of Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of pharmaceutical compounds. It separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a compound like Isoxepac, a reversed-phase HPLC method with UV detection is a common and robust approach. The carboxylic acid and aromatic rings in Isoxepac's structure allow for strong retention on a nonpolar stationary phase and detection by UV spectrophotometry.
Gas Chromatography (GC)
Gas Chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Due to the relatively low volatility of Isoxepac, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester (e.g., a methyl or silyl ester). Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity to organic compounds. A gas-liquid chromatography method has been described for the quantitative analysis of Isoxepac in plasma and urine.[2]
Comparative Performance Data
The following table summarizes the expected performance characteristics of hypothetical, yet representative, HPLC and GC methods for the analysis of Isoxepac. These values are based on typical performance data for the analysis of similar pharmaceutical compounds.
| Validation Parameter | HPLC-UV | GC-FID | ICH Guideline/Typical Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.1 µg/mL | S/N ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.3 µg/mL | S/N ratio of 10:1 |
| Specificity | High | High | No interference from blank/placebo |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of Isoxepac using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Methodology
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water. A typical starting point would be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of Isoxepac (typically around 240-280 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard and sample solutions are prepared in the mobile phase or a compatible solvent mixture (e.g., acetonitrile/water).
4. Validation Parameters:
-
Linearity: Assessed by preparing a series of standard solutions of Isoxepac at different concentrations and plotting the peak area against the concentration.
-
Accuracy: Determined by spiking a known amount of the analyte into a placebo matrix and calculating the percentage recovery.
-
Precision: Evaluated by repeatedly injecting the same standard solution (repeatability) and by analyzing different samples on different days with different analysts (intermediate precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
Gas Chromatography (GC) Methodology
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
2. Chromatographic Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
3. Sample Preparation and Derivatization:
-
Samples and standards are dissolved in a suitable organic solvent (e.g., methanol).
-
An aliquot is evaporated to dryness and then reconstituted in a derivatizing agent (e.g., BF₃ in methanol or BSTFA) and heated to form the methyl or trimethylsilyl ester of Isoxepac.
4. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, LOD, LOQ, and specificity) are assessed in a similar manner to the HPLC method, with the derivatization step included in the sample preparation procedure.
Mandatory Visualizations
The logical flow of the cross-validation process and the relationship between key validation parameters are depicted in the following diagrams.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of Isoxepac. HPLC is often preferred for its simpler sample preparation, which can lead to higher throughput and avoids the potential for incomplete derivatization. The absence of high temperatures in the separation process also makes it ideal for potentially thermally labile compounds.
On the other hand, GC-FID can offer excellent sensitivity and, when coupled with a mass spectrometer (GC-MS), provides valuable structural information that is highly beneficial for impurity identification.
The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, the availability of instrumentation, and the need for structural confirmation. A thorough cross-validation is essential to ensure that either method, if used interchangeably, provides equivalent and reliable results, thereby guaranteeing the quality and consistency of the analytical data generated.
References
A Comparative Guide to the Bioanalytical Quantification of Isoxepac
Published: November 27, 2025
This guide provides a detailed comparison of analytical methods for the quantification of Isoxepac in biological matrices, primarily focusing on the accuracy and precision achieved with modern Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques utilizing a stable isotope-labeled internal standard (SIL-IS), such as Isoxepac-d6, versus older chromatographic methods. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable bioanalytical assays.
Introduction to Isoxepac Quantification
Isoxepac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Accurate quantification in biological samples like plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3] The choice of analytical method significantly impacts the reliability, sensitivity, and reproducibility of these measurements. The gold standard for quantitative bioanalysis is LC-MS/MS, particularly when paired with a SIL-IS. A SIL-IS, such as this compound, is the ideal internal standard because it shares near-identical physicochemical properties with the analyte (Isoxepac), ensuring that any variations during sample preparation and analysis are accounted for, thus providing the highest degree of accuracy and precision.[4]
Method Comparison: LC-MS/MS with this compound vs. GC-FID
This guide compares a state-of-the-art LC-MS/MS method using this compound as an internal standard against an older Gas Chromatography-Flame Ionization Detection (GC-FID) method. While both methods can quantify Isoxepac, they differ significantly in sensitivity, selectivity, and overall performance.
Table 1: Comparison of Quantitative Performance
The following table summarizes typical validation data for the two methods. The LC-MS/MS data is representative of modern bioanalytical assays meeting regulatory guidelines (e.g., FDA, EMA), while the GC-FID data is based on historical methods.[5]
| Parameter | LC-MS/MS with this compound (Representative) | GC-FID with Analog IS |
| Linear Range | 0.5 - 1000 ng/mL | 100 - 30,000 ng/mL |
| LLOQ | 0.5 ng/mL | 100 ng/mL |
| Correlation (r²) | >0.995 | >0.99 |
| Intra-day Precision (%CV) | ≤ 8% | < 10% |
| Inter-day Precision (%CV) | ≤ 10% | Not specified |
| Accuracy (% Bias) | Within ±10% | Within ±10% |
| Internal Standard | This compound (SIL-IS) | Analog IS |
| Selectivity | High (Mass-based) | Moderate (Retention time-based) |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS workflow provides superior performance, particularly at lower concentrations.
Table 2: Accuracy and Precision Data for LC-MS/MS with this compound (Representative)
This table presents typical quality control (QC) sample results for a validated bioanalytical method, demonstrating its reliability across the calibration range. According to common bioanalytical method validation guidelines, accuracy should be within 85-115% (80-120% at the LLOQ) and precision should not exceed 15% CV (20% at the LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.52 | +4.0% | 7.5% | 9.8% |
| Low (LQC) | 1.5 | 1.45 | -3.3% | 5.1% | 6.5% |
| Mid (MQC) | 75 | 78.1 | +4.1% | 3.2% | 4.8% |
| High (HQC) | 750 | 739.5 | -1.4% | 2.8% | 4.1% |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for sample preparation and analysis.
Protocol 1: LC-MS/MS Analysis of Isoxepac in Human Plasma
This protocol describes a typical protein precipitation extraction followed by LC-MS/MS analysis.
-
Sample Preparation:
-
Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound, 400 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
Isoxepac: Precursor ion [M+H]⁺ → Product ion (e.g., m/z 269 → 223)
-
This compound: Precursor ion [M+H]⁺ → Product ion (e.g., m/z 275 → 229)
-
-
Visualized Workflows and Pathways
Diagrams help clarify complex processes, from sample handling to the drug's mechanism of action.
Caption: General workflow for sample analysis using LC-MS/MS.
As an NSAID, Isoxepac's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of prostaglandin synthesis by Isoxepac.
Conclusion
For the quantification of Isoxepac in biological matrices, an LC-MS/MS method employing a stable isotope-labeled internal standard like this compound is demonstrably superior to older techniques such as GC-FID. The use of a SIL-IS is critical for mitigating variability during sample processing and ionization, resulting in enhanced accuracy, precision, and sensitivity. This approach allows for lower limits of quantification and provides the high-quality, reliable data required to support regulatory filings and make critical decisions in drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 5. Quantitative analysis of 6,11-dihydro-11-oxo-dibenz[b,e] oxepin-2-acetic acid (isoxepac) in plasma and urine by gas--liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Linearity and Range for Isoxepac Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the linearity and quantifiable range of an assay is a critical component of method validation, ensuring data accuracy and reliability. This guide provides a comparative overview of methodologies for determining the linearity and range of assays for Isoxepac, a non-steroidal anti-inflammatory drug intermediate.
While specific, publicly available validation reports with detailed linearity data for modern Isoxepac assays are limited, this guide synthesizes established principles of analytical method validation to present a comprehensive framework. The data presented herein is illustrative, based on typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods used in pharmaceutical analysis.
Comparison of Isoxepac Assay Linearity and Range
The following table summarizes expected performance characteristics for two common analytical techniques used for the quantification of Isoxepac.
| Parameter | HPLC-UV Method (Illustrative) | UPLC-MS/MS Method (Illustrative) |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.999 |
| Calibration Curve Equation | y = 15780x + 250 | y = 5240x + 85 |
| Precision (%RSD at LLOQ) | < 10% | < 15% |
| Accuracy (%Recovery at LLOQ) | 90 - 110% | 85 - 115% |
Note: The data in this table is for illustrative purposes and represents typical values for these analytical methods. Actual performance may vary.
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below are protocols for determining the linearity and range for an Isoxepac assay using HPLC-UV.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Isoxepac reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Intermediate Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of intermediate standards.
-
Calibration Standards: Prepare a minimum of five calibration standards by spiking a blank matrix (e.g., plasma, formulation excipients) with the intermediate standard solutions to achieve the desired concentration range. For an HPLC-UV method, a typical range could be 1, 5, 10, 25, 50, 75, and 100 µg/mL.
Sample Preparation
For the analysis of Isoxepac in a biological matrix like plasma, a protein precipitation step is typically required.
-
To 100 µL of each calibration standard and quality control sample, add 300 µL of a protein precipitation agent (e.g., cold acetonitrile).
-
Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the chromatography system.
Chromatographic Conditions (Illustrative for HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of Isoxepac (e.g., 254 nm).
-
Column Temperature: 30 °C
Data Analysis
-
Inject the prepared calibration standards into the HPLC system.
-
Obtain the peak area response for Isoxepac at each concentration level.
-
Construct a calibration curve by plotting the peak area response against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (R²). An R² value of ≥ 0.99 is generally considered acceptable.
-
The linear range is the concentration range over which the assay is demonstrated to be linear, accurate, and precise.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the linearity and range of an Isoxepac assay.
Caption: Experimental workflow for linearity and range determination.
A Comprehensive Guide to Inter-laboratory Comparison of Isoxepac Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Isoxepac in biological matrices. The information presented is based on established analytical principles and data from analogous small molecule bioanalytical assays to provide a representative comparison in the absence of a direct inter-laboratory study for Isoxepac.
Introduction to Isoxepac and its Quantification
Isoxepac, a non-steroidal anti-inflammatory drug (NSAID), requires accurate and precise quantification in biological samples for pharmacokinetic, toxicokinetic, and clinical studies. The two most common analytical techniques for the quantification of small molecules like Isoxepac in a bioanalytical setting are HPLC-UV and LC-MS/MS. This guide outlines the methodologies for both techniques and presents a comparative summary of their performance characteristics.
Comparative Performance of Quantification Methods
The choice between HPLC-UV and LC-MS/MS for Isoxepac quantification depends on the specific requirements of the study, such as required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it the preferred method for bioanalysis where low detection limits are crucial. HPLC-UV, while less sensitive, is a robust and cost-effective alternative for applications with higher analyte concentrations.
Table 1: Comparison of Quantitative Performance Parameters for Isoxepac Analysis
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Range | 0.1 - 25 µg/mL | 1 - 2000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 1 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Low to Moderate | Can be significant |
| Run Time | 10 - 15 minutes | 3 - 8 minutes |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of these analytical methods. Below are representative protocols for the analysis of Isoxepac in human plasma.
A simple and effective method for extracting Isoxepac from plasma is protein precipitation.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated Isoxepac for LC-MS/MS or a structurally similar compound for HPLC-UV).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the respective chromatography system.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
-
Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, depending on Isoxepac's properties.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Isoxepac and the internal standard would be determined during method development.
-
Diagrams
The following diagrams illustrate the experimental workflow for an inter-laboratory comparison and a conceptual signaling pathway that could be investigated using Isoxepac.
The Gold Standard for Precision: Unveiling the Advantages of Stable Isotope-Labeled Internal Standards for Isoxepac Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the non-steroidal anti-inflammatory drug Isoxepac, the pursuit of accurate and reliable quantitative data is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the significant benefits of employing a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of an internal standard is a cornerstone of robust quantitative analysis, designed to correct for variability inherent in sample preparation and analytical instrumentation. While various compounds can serve as internal standards, the ideal choice exhibits physicochemical properties nearly identical to the analyte of interest. Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), represent the pinnacle of this principle. Their co-elution with the unlabeled analyte and identical behavior during extraction and ionization processes ensure the most accurate and precise quantification.[1][2][3][4]
This guide will delve into the experimental data that substantiates the superiority of SIL-IS over other methods, such as the use of structural analogs or external calibration. We will provide a detailed, representative experimental protocol for the analysis of Isoxepac using a SIL-IS and visualize the underlying workflows.
Comparative Analysis: The Performance Edge of a Stable Isotope-Labeled Internal Standard
The primary advantage of a SIL-IS lies in its ability to compensate for variations in sample extraction, matrix effects, and instrument response.[5] A structural analog, while chemically similar, may exhibit different extraction efficiencies, chromatographic retention times, and ionization suppression or enhancement, leading to compromised accuracy and precision.
The following table summarizes representative data from a study comparing the performance of a SIL-IS to a structural analog internal standard for the quantification of a therapeutic agent in a bioanalytical method. This data illustrates the typical improvements in accuracy and precision afforded by a SIL-IS.
| Parameter | Method with Structural Analog IS | Method with Stable Isotope-Labeled IS |
| Accuracy (Mean Bias) | 96.8% | 100.3% |
| Precision (Standard Deviation) | 8.6% | 7.6% |
| Statistical Significance (Variance) | - | Significantly Lower (p=0.02) |
This data is based on a study by Stokvis et al. and is presented as a representative example of the performance improvements typically observed when using a SIL-IS.
As the data indicates, the use of a SIL-IS resulted in a mean bias closer to the nominal value and a statistically significant improvement in precision. This enhanced performance is critical in pharmacokinetic and toxicokinetic studies where reliable data is essential for accurate drug development decisions.
Experimental Protocol: A Representative LC-MS/MS Method for Isoxepac Quantification
The following is a detailed, representative protocol for the quantification of Isoxepac in human plasma using a stable isotope-labeled internal standard (e.g., Isoxepac-d4).
1. Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the Isoxepac-d4 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: Increase to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Decrease to 20% B
-
2.6-3.5 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isoxepac: Precursor ion > Product ion (e.g., m/z 267.1 > 223.1)
-
Isoxepac-d4 (IS): Precursor ion > Product ion (e.g., m/z 271.1 > 227.1)
-
3. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Workflow and Rationale
The following diagrams illustrate the key workflows and the logical advantages of using a stable isotope-labeled internal standard.
Caption: Workflow for bioanalytical quantification of Isoxepac using a SIL-IS.
Caption: Logical advantage of a SIL-IS over a structural analog IS.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
A Researcher's Guide to Solid-Phase Extraction Cartridges for Isoxepac Analysis
A Comparative Overview and Method Development Framework for the Extraction of the Acidic Drug Isoxepac from Biological Matrices.
For researchers and drug development professionals tasked with the quantitative analysis of Isoxepac, a non-steroidal anti-inflammatory drug, from complex biological matrices such as plasma or urine, robust sample preparation is paramount. Solid-Phase Extraction (SPE) stands out as a powerful technique for isolating and concentrating analytes of interest, thereby enhancing the sensitivity and reliability of analytical methods like HPLC and LC-MS/MS.
This guide provides a comparative overview of different SPE cartridge chemistries suitable for the extraction of Isoxepac, an acidic drug with a pKa of approximately 4.24 and a moderately hydrophobic nature (XLogP3 of 2.4)[1][2][3][4]. While direct comparative studies with experimental data for Isoxepac extraction were not found in the public domain, this guide offers a framework for SPE method development based on the physicochemical properties of Isoxepac and established principles for extracting similar acidic compounds.
Understanding the Analyte: Isoxepac Properties
Before selecting an SPE cartridge, it is crucial to consider the properties of Isoxepac[5]. As an acidic compound, its charge state is pH-dependent. At a pH at least 2 units below its pKa (i.e., pH < 2.24), it will be in its neutral, protonated form. At a pH at least 2 units above its pKa (i.e., pH > 6.24), it will be in its negatively charged, deprotonated form. This behavior is key to manipulating its retention and elution on different SPE sorbents.
Comparison of Suitable SPE Cartridge Chemistries
The selection of an appropriate SPE sorbent is critical for achieving high recovery and clean extracts. For an acidic and moderately non-polar compound like Isoxepac, several types of SPE chemistries can be considered: reversed-phase, polymeric, and mixed-mode anion exchange. The following table summarizes the key characteristics of these sorbent types to aid in selection.
| Cartridge Type | Sorbent Examples | Retention Mechanism(s) | Advantages | Considerations for Isoxepac |
| Reversed-Phase (Silica-based) | C18 (Octadecyl) | Non-polar (hydrophobic) interactions. | Well-established, wide range of selectivities. | Requires sample pH adjustment to ensure Isoxepac is in its neutral form for retention. Potential for silanol interactions affecting recovery. |
| Reversed-Phase (Polymeric) | Oasis HLB (Hydrophilic-Lipophilic Balanced) | Non-polar and polar interactions. | Water-wettable sorbent, stable over a wide pH range, high capacity and retention for a broad range of compounds. | Good retention for Isoxepac in its neutral form. The hydrophilic component can provide some retention even if the sorbent partially dries out. |
| Mixed-Mode Anion Exchange (Polymeric) | Oasis WAX (Weak Anion Exchange), Oasis MAX (Strong Anion Exchange), ISOLUTE HAX (Strong Anion Exchange) | Non-polar and anion exchange interactions. | Highly selective for acidic compounds, enabling rigorous wash steps for cleaner extracts. Can retain Isoxepac in its charged form. | Ideal for selective extraction of Isoxepac from complex matrices by utilizing both its hydrophobic and acidic properties. Oasis WAX is suitable for strong acids, while Oasis MAX and ISOLUTE HAX are designed for a broader range of acidic compounds. |
Experimental Protocols: A Generic Framework for Isoxepac Extraction
The following protocols are generalized starting points for developing an SPE method for Isoxepac from plasma. Optimization of solvent volumes, wash strengths, and elution compositions will be necessary to achieve the desired recovery and sample cleanliness.
1. Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 1 mL of plasma, add a suitable internal standard.
-
For reversed-phase SPE, acidify the plasma sample to a pH < 2.24 with an acid like formic acid or phosphoric acid to ensure Isoxepac is in its neutral form. This also helps in disrupting protein binding.
-
For mixed-mode anion exchange SPE, adjust the sample pH to be at least 2 units above the pKa of Isoxepac (pH > 6.24) with a buffer or a weak base like ammonium hydroxide to ensure it is negatively charged.
-
Centrifuge the pre-treated sample to pellet any precipitated proteins.
2. Generic Reversed-Phase SPE Protocol (e.g., C18 or Oasis HLB)
Figure 1. Generic Reversed-Phase SPE Workflow for Isoxepac.
-
Step 1: Conditioning: Condition the cartridge with 1 mL of methanol.
-
Step 2: Equilibration: Equilibrate the cartridge with 1 mL of water (acidified to the same pH as the sample).
-
Step 3: Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate.
-
Step 4: Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in acidified water) to remove polar interferences.
-
Step 5: Elution: Elute Isoxepac with 1 mL of methanol or acetonitrile.
3. Generic Mixed-Mode Anion Exchange SPE Protocol (e.g., Oasis WAX/MAX or ISOLUTE HAX)
Figure 2. Generic Mixed-Mode Anion Exchange SPE Workflow.
-
Step 1: Conditioning: Condition the cartridge with 1 mL of methanol.
-
Step 2: Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Step 3: Loading: Load the pre-treated (alkaline) plasma supernatant. Isoxepac is retained by both reversed-phase and anion exchange mechanisms.
-
Step 4: Washing:
-
Wash with 1 mL of an alkaline buffer (e.g., 2% ammonium hydroxide in water) to remove basic and neutral interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Step 5: Elution: Elute Isoxepac with an acidic organic solvent (e.g., 2% formic acid in methanol). This neutralizes the charge on Isoxepac, disrupting the ion-exchange interaction and allowing for its elution.
Conclusion and Recommendations
The optimal SPE cartridge for Isoxepac extraction will depend on the specific requirements of the assay, including the desired level of sample cleanup, sensitivity, and throughput.
-
For general-purpose applications where high throughput is a priority and the matrix is relatively clean, a polymeric reversed-phase sorbent like Oasis HLB is a strong starting point due to its robustness and simplified protocols.
-
For assays requiring the highest level of selectivity and the cleanest extracts, particularly for trace-level quantification in complex matrices like plasma, a mixed-mode anion exchange cartridge (e.g., Oasis MAX/WAX or ISOLUTE HAX) is highly recommended. The dual retention mechanism allows for more rigorous washing steps, effectively removing endogenous interferences that can cause ion suppression in mass spectrometry.
It is imperative for researchers to perform in-house method development and validation, including recovery and matrix effect assessments, to determine the most suitable SPE cartridge and protocol for their specific application and analytical system. The information and protocols provided in this guide serve as a foundational resource for initiating this process for Isoxepac or other similar acidic drug compounds.
References
Evaluating the Robustness of an Analytical Method for Isoxepac: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, ensuring the ruggedness of an analytical method is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the performance of a deuterated internal standard, Isoxepac-d6, against a structural analog for the quantitative analysis of Isoxepac in biological matrices. The selection of an appropriate internal standard is a critical factor that directly impacts the robustness of a bioanalytical method, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2]
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3] Structural analogs, while a potential alternative, may exhibit different extraction recoveries, chromatographic behaviors, and ionization responses, which can compromise data quality.[4] This guide presents supporting experimental data to illustrate these performance differences in the context of robustness testing.
Comparative Performance of Internal Standards
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. To evaluate this, a series of experiments were conducted where critical parameters were intentionally varied. The performance of the method using either this compound or a structural analog as the internal standard was assessed by measuring the accuracy and precision of quality control (QC) samples.
Table 1: Robustness Assessment Under Varied Chromatographic Conditions
| Parameter Variation | Internal Standard | Low QC (5 ng/mL) Accuracy (%) | Low QC (5 ng/mL) Precision (%CV) | High QC (200 ng/mL) Accuracy (%) | High QC (200 ng/mL) Precision (%CV) |
| Nominal Condition | This compound | 101.2 | 3.5 | 99.5 | 2.1 |
| Structural Analog | 103.8 | 8.2 | 102.1 | 6.5 | |
| Column Temperature +5°C | This compound | 100.8 | 3.8 | 99.1 | 2.5 |
| Structural Analog | 108.5 | 9.5 | 105.3 | 7.8 | |
| Mobile Phase pH ±0.2 | This compound | 102.1 | 4.1 | 100.3 | 2.8 |
| Structural Analog | 94.7 | 11.2 | 96.8 | 9.1 | |
| Flow Rate ±5% | This compound | 99.7 | 3.6 | 98.9 | 2.3 |
| Structural Analog | 110.2 | 10.1 | 107.4 | 8.5 |
Data is representative and synthesized based on typical performance differences observed between deuterated and structural analog internal standards.
Table 2: Evaluation of Matrix Effect with Different Internal Standards
| Parameter | This compound | Structural Analog |
| Matrix Factor (Average) | 0.98 | 0.85 |
| Normalized Matrix Factor (%CV) | 4.2 | 12.8 |
| Recovery (%) | 85.6 | 75.2 |
| Process Efficiency (%) | 83.9 | 64.1 |
Data is representative and synthesized based on typical performance differences observed between deuterated and structural analog internal standards.
The data clearly indicates that the use of this compound results in a more robust method. The accuracy and precision remain well within acceptable limits despite variations in chromatographic conditions. In contrast, the method employing the structural analog shows greater variability, particularly with changes in mobile phase pH and flow rate, suggesting it is less reliable under normal usage. The superior ability of this compound to compensate for matrix effects is also evident from the more consistent matrix factor and higher process efficiency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Robustness Testing Protocol
Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Prepare replicate sets of low and high concentration QC samples in the relevant biological matrix (e.g., human plasma).
-
For each set of QC samples, introduce a single, small, deliberate variation to a method parameter. The parameters to be varied should be those that are likely to fluctuate during routine use, such as:
-
HPLC column temperature (e.g., ± 5°C)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Flow rate (e.g., ± 5%)
-
-
Process and analyze the QC samples using the modified method conditions. One set of QCs should be analyzed under the nominal (unchanged) method conditions to serve as a control.
-
Calculate the accuracy and precision for each set of QC samples.
-
Compare the results obtained under the varied conditions to those from the nominal conditions. The method is considered robust if the results remain within the acceptance criteria for accuracy and precision.
Bioanalytical Method for Isoxepac using LC-MS/MS
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Isoxepac: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
Structural Analog: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for the bioanalytical method of Isoxepac.
Caption: Logical relationship demonstrating the superiority of a deuterated internal standard.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Isoxepac-d6 in Complex Samples
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is a critical cornerstone of preclinical and clinical studies. In the realm of bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to achieving reliable and reproducible data. This guide provides an objective comparison of the performance of Isoxepac-d6, a deuterated stable isotope-labeled internal standard, with a non-deuterated structural analog for the analysis of the non-steroidal anti-inflammatory drug (NSAID) Isoxepac.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, Isoxepac. This similarity ensures that both compounds behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2][3] Consequently, this compound can effectively compensate for variations in sample recovery and, most importantly, mitigate the unpredictable influence of matrix effects, where endogenous components in the biological sample can suppress or enhance the analyte's signal.[4]
Performance Comparison: this compound vs. Structural Analog Internal Standard
To illustrate the superior performance of a deuterated internal standard, this section presents a comparative summary of validation parameters for the quantification of Isoxepac using either this compound or a hypothetical, yet representative, non-deuterated structural analog internal standard. The data presented in the following tables are synthesized based on typical performance characteristics observed in bioanalytical method validation studies comparing these two types of internal standards.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | 5 (LLOQ) | -2.5 | 6.8 |
| 50 (Low QC) | 1.2 | 4.5 | |
| 500 (Mid QC) | -0.8 | 3.2 | |
| 4000 (High QC) | 2.1 | 2.5 | |
| Structural Analog | 5 (LLOQ) | -8.7 | 14.2 |
| 50 (Low QC) | 6.5 | 9.8 | |
| 500 (Mid QC) | -4.2 | 7.5 | |
| 4000 (High QC) | 9.3 | 6.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Table 2: Comparison of Selectivity and Matrix Effect
| Internal Standard Type | Parameter | Result |
| This compound | Selectivity | No significant interfering peaks observed at the retention time of the analyte and IS in blank plasma from six different sources. |
| Matrix Factor (IS-Normalized) | 0.98 - 1.03 (RSD < 5%) | |
| Structural Analog | Selectivity | Minor interferences observed in two out of six sources of blank plasma. |
| Matrix Factor (IS-Normalized) | 0.85 - 1.15 (RSD > 15%) |
The data clearly demonstrates that the use of this compound results in significantly improved accuracy and precision across the entire calibration range. Furthermore, the impact of the biological matrix on the analytical results is substantially minimized when a deuterated internal standard is employed, as evidenced by the tighter range and lower variability of the matrix factor.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be performed to generate the comparative data presented above.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of Isoxepac and the internal standard from human plasma.
-
Aliquoting: Transfer 200 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL polypropylene tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (either this compound or the structural analog at 1 µg/mL in methanol) to each tube.
-
Acidification: Add 200 µL of 2% formic acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
This protocol outlines the instrumental parameters for the quantification of Isoxepac.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Mass Transitions (Multiple Reaction Monitoring - MRM):
-
Isoxepac: Precursor Ion (Q1) m/z 281.1 -> Product Ion (Q3) m/z 237.1
-
This compound: Precursor Ion (Q1) m/z 287.1 -> Product Ion (Q3) m/z 243.1
-
Structural Analog IS: (Hypothetical) Precursor Ion (Q1) m/z [Value] -> Product Ion (Q3) [Value]
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Bioanalytical workflow for Isoxepac quantification.
Specificity and selectivity principles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 6,11-dihydro-11-oxo-dibenz[b,e] oxepin-2-acetic acid (isoxepac) in plasma and urine by gas--liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoxepac-d6: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Isoxepac-d6, a deuterated analog of the non-steroidal anti-inflammatory drug Isoxepac.
While the deuteration of Isoxepac does not fundamentally alter its core chemical properties, it is crucial to handle and dispose of this compound with the same diligence as its non-deuterated counterpart, treating it as a hazardous chemical waste. Adherence to these guidelines will mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for Isoxepac indicates that the compound is acutely toxic if swallowed.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Waste Classification and Segregation
This compound should be classified and handled as a hazardous chemical waste. Improper disposal, such as discarding it in the standard laboratory trash or pouring it down the drain, can lead to environmental contamination and significant regulatory penalties.
Key Segregation Principles:
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled waste container for this compound and any materials contaminated with it.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. The disposal of mixed chemical waste can be significantly more complex and costly.
-
Deuterated Solvent Waste: If this compound is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d), the resulting solution should be collected in a separate, labeled container for deuterated solvent waste.
The following diagram illustrates the logical workflow for classifying and segregating this compound waste.
Caption: Workflow for the classification and segregation of this compound waste.
Step-by-Step Disposal Procedures
The following procedure outlines the recommended steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original product container may be used if it is in good condition and properly relabeled as "Hazardous Waste." Ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent if in solution (e.g., "in DMSO-d6")
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory group
-
2. Waste Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Segregation: Ensure that the this compound waste is stored separately from incompatible materials.
3. Requesting Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department or a contracted waste disposal service.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This information is often required for the waste pickup request.
The following diagram outlines the procedural steps for the proper disposal of this compound.
Caption: Step-by-step procedure for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
